1-Pyrenebutyric Acid-13C4
Description
Properties
Molecular Formula |
C₁₆¹³C₄H₁₆O₂ |
|---|---|
Molecular Weight |
292.31 |
Synonyms |
1-Pyrenebutanoic Acid-13C4; 1-Pyrenylbutyric Acid-13C4; 4-(1-Pyrene)butanoic Acid-13C4; 4-(1-Pyrene)butyric Acid-13C4; 4-(1-Pyrenyl)butanoic Acid-13C4; 4-(1-Pyrenyl)butyric Acid-13C4; NSC 30833-13C4; Pyrene-3-butyric Acid-13C4; γ-(3-Pyrenyl)butyric A |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 1-Pyrenebutyric Acid-¹³C₄: Physicochemical Properties and Applications as an Internal Standard
Executive Summary: This guide provides a detailed examination of 1-Pyrenebutyric Acid-¹³C₄, a stable isotope-labeled derivative of the fluorescent probe 1-Pyrenebutyric Acid (PBA). Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental differences between molecular weight and isotopic mass, presenting precise values for this compound. Furthermore, it establishes the primary application of 1-Pyrenebutyric Acid-¹³C₄ as a high-fidelity internal standard for quantitative mass spectrometry. A comprehensive, field-proven protocol for its use in a bioanalytical workflow is provided, underscoring the principles of experimental design that ensure data integrity and reproducibility.
The Imperative for Stable Isotope Labeled (SIL) Internal Standards
In quantitative analysis, particularly within complex biological matrices, the accuracy of measurement is paramount. The analyte of interest is often subject to variability during sample preparation, extraction, and instrument analysis. Stable Isotope Labeled (SIL) internal standards are the gold standard for mitigating these variables. By incorporating heavy isotopes such as ¹³C, ²H (Deuterium), or ¹⁵N, a SIL analog is created that is chemically identical to the analyte.
This chemical homology ensures that the SIL internal standard (IS) and the native analyte co-elute during chromatography and experience identical ionization efficiencies and matrix effects in the mass spectrometer. However, the mass difference—four Daltons in the case of 1-Pyrenebutyric Acid-¹³C₄—allows the instrument to detect and quantify them as distinct chemical entities. By calculating the peak area ratio of the analyte to the SIL-IS, any sample-to-sample variations are normalized, yielding highly accurate and precise quantification. This principle forms the foundation of trustworthy and robust bioanalytical methods.
Physicochemical Properties of 1-Pyrenebutyric Acid-¹³C₄
The utility of 1-Pyrenebutyric Acid-¹³C₄ is rooted in its precise physical and chemical characteristics. A clear distinction between its average molecular weight and its exact isotopic mass is critical for its correct application in stoichiometry and mass spectrometry, respectively.
Molecular Weight vs. Isotopic Mass
-
Molecular Weight (or Molar Mass): This is the weighted average mass of all naturally occurring isotopes of the constituent atoms in a molecule. It is a bulk property used for gravimetric measurements, such as preparing a stock solution of a specific molarity. The value is typically expressed in grams per mole ( g/mol ).
-
Isotopic Mass (Monoisotopic Mass): This is the exact mass of a single molecule calculated using the mass of the most abundant stable isotope of each element (e.g., ¹H, ¹²C, ¹⁶O), except where specific isotopic labeling has occurred (e.g., ¹³C). This precise value is fundamental for high-resolution mass spectrometry, allowing for the unambiguous identification and quantification of the molecule. It is expressed in atomic mass units (u) or Daltons (Da).
The following table summarizes the key quantitative data for 1-Pyrenebutyric Acid-¹³C₄ and its unlabeled analog for direct comparison.
| Property | 1-Pyrenebutyric Acid-¹³C₄ | 1-Pyrenebutyric Acid (Unlabeled) |
| Chemical Formula | C₁₆¹³C₄H₁₆O₂[1][2] | C₂₀H₁₆O₂[3] |
| Molecular Weight | 292.31 g/mol [1][2] | 288.34 g/mol [3][4] |
| Monoisotopic Mass | 292.12845 u (Calculated)¹ | 288.11503 u (Calculated)² |
| CAS Number | 2727323-54-6[2] | 3443-45-6[3][4] |
¹Calculation based on isotopic masses: (16 × 12.000000 u) + (4 × 13.003355 u) + (16 × 1.007825 u) + (2 × 15.994915 u).[5][6] ²Calculation based on isotopic masses: (20 × 12.000000 u) + (16 × 1.007825 u) + (2 × 15.994915 u).[5][6]
Application Protocol: Quantification of 1-Pyrenebutyric Acid in Plasma
This protocol details a self-validating system for the accurate quantification of unlabeled 1-Pyrenebutyric Acid (the analyte) in a plasma matrix using 1-Pyrenebutyric Acid-¹³C₄ as the internal standard (IS).
Objective
To develop a robust LC-MS/MS method for determining the concentration of 1-Pyrenebutyric Acid in human plasma, correcting for extraction and instrumental variability.
Experimental Workflow
Caption: Workflow for bioanalytical quantification using a SIL-IS.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 1-Pyrenebutyric Acid and dissolve in 10.0 mL of methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of 1-Pyrenebutyric Acid-¹³C₄ and dissolve in 1.0 mL of methanol.
-
IS Working Solution (100 ng/mL): Perform serial dilutions of the IS stock solution in 50:50 methanol:water. The concentration of this solution is critical; it must be consistent across all samples and provide a stable, mid-range signal on the mass spectrometer.
-
-
Preparation of Calibration Curve and Quality Control (QC) Samples:
-
Create a set of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by spiking appropriate volumes of the analyte stock solution into blank human plasma.
-
Prepare at least three levels of QC samples (low, medium, high) in blank plasma in the same manner. This step is crucial for validating the accuracy and precision of the analytical run.
-
-
Sample Extraction (Protein Precipitation):
-
To 50 µL of each sample (calibrator, QC, or unknown), add 10 µL of the IS Working Solution (100 ng/mL).
-
Add 150 µL of ice-cold acetonitrile. The organic solvent disrupts the hydration shell of plasma proteins, causing them to denature and precipitate.
-
Vortex each sample vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) to separate the analyte from other matrix components. A typical mobile phase gradient would be water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry (MS): Operate the mass spectrometer in electrospray ionization (ESI) positive mode. Monitor the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).
-
Analyte (PBA): Q1: 289.1 m/z → Q3: [product ion m/z]
-
Internal Standard (PBA-¹³C₄): Q1: 293.1 m/z → Q3: [corresponding product ion m/z]
-
Note: The precursor ions are [M+H]⁺. Product ions must be determined experimentally via infusion and fragmentation analysis.
-
-
Data Analysis and Interpretation
The foundation of this method's trustworthiness lies in the data analysis. For each injection, the instrument software will integrate the chromatographic peak area for both the analyte and the internal standard.
-
Calculate the Peak Area Ratio (PAR):
-
PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Construct the Calibration Curve:
-
Plot the PAR for each calibration standard against its known concentration.
-
Perform a linear regression analysis, typically with a 1/x or 1/x² weighting, to generate a calibration curve. The curve must meet acceptance criteria for linearity (e.g., r² > 0.99).
-
-
Quantify Unknown Samples:
-
Calculate the PAR for the unknown and QC samples.
-
Interpolate the concentration of these samples from the regression equation of the calibration curve. The calculated concentrations of the QC samples must fall within a predefined acceptance range (e.g., ±15% of the nominal value) to validate the analytical run.
-
By using the ratio, any loss of analyte during extraction or suppression of the signal during ionization is corrected for, as the chemically identical internal standard will have been affected to the exact same degree. This ensures the final calculated concentration is a true and accurate reflection of the amount present in the original sample.
Conclusion
1-Pyrenebutyric Acid-¹³C₄ is a specialized chemical tool engineered for precision and accuracy. Its physicochemical properties, specifically its monoisotopic mass of 292.12845 u, make it readily distinguishable from its native analog in a mass spectrometer. When employed as a stable isotope-labeled internal standard, it provides the foundation for robust, reliable, and self-validating quantitative methods. The protocol described herein exemplifies a standard workflow where the causality of each step—from sample preparation to data analysis—is designed to eliminate variability and ensure the highest level of scientific integrity in experimental results.
References
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1-Pyrenebutyric Acid-13C4. Pharmaffiliates. [Link]
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The Electrochemical Properties of 1-Pyrenebutyric acid/Graphene Composites and Their Application in Glucose Biosensors. Journal of Electrochemistry. [Link]
-
Table of Isotopic Masses and Natural Abundances. University of Alberta. [Link]
-
Exact Masses & Isotope Abundance Ratios. Michigan State University Department of Chemistry. [Link]
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An In-Depth Technical Guide to the Fluorescence Excitation and Emission Spectra of 13C-Labeled Pyrene
This guide provides a comprehensive technical overview of the fluorescence spectroscopy of pyrene, with a specific focus on the nuanced spectral changes introduced by 13C isotopic labeling. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques and seek a deeper understanding of the underlying photophysical principles and their practical implications.
Introduction: Pyrene as a Prototypical Fluorescent Probe
Pyrene is a polycyclic aromatic hydrocarbon (PAH) renowned for its distinctive and highly sensitive photophysical properties, making it a cornerstone fluorophore in a multitude of scientific fields. Its utility stems from a high fluorescence quantum yield, a long excited-state lifetime, and a characteristic vibronic structure in its emission spectrum that is exquisitely sensitive to the local microenvironment.[1] This sensitivity, particularly to solvent polarity, is known as the Ham effect.
Fundamentals of Pyrene Fluorescence
The fluorescence of pyrene arises from the radiative decay of its first electronically excited singlet state (S₁) to the ground state (S₀). In dilute solutions, the emission spectrum of the pyrene monomer displays a well-defined vibrational structure with five prominent peaks.[1] The relative intensities of these vibronic bands, particularly the ratio of the first peak (Band I) to the third peak (Band III), serve as a reliable indicator of the surrounding solvent polarity.
Another key feature of pyrene is its ability to form an excited-state dimer, or "excimer," at higher concentrations or when two pyrene moieties are in close proximity (~10 Å).[1] This excimer exhibits a distinct, broad, and red-shifted emission band, providing a powerful tool for probing intermolecular distances and dynamics.[1]
The Introduction of 13C Labeling
Isotopic labeling, the substitution of an atom with one of its isotopes, is a powerful technique for elucidating reaction mechanisms and probing molecular structure and dynamics. In the context of fluorescence spectroscopy, substituting carbon-12 (¹²C) with its heavier, stable isotope carbon-13 (¹³C) can induce subtle yet measurable changes in the photophysical properties of a fluorophore like pyrene. These changes primarily arise from the alteration of vibrational energy levels due to the increased mass of the ¹³C nucleus.
This guide will explore the theoretical basis and experimental evidence for the effects of ¹³C-labeling on the fluorescence excitation and emission spectra of pyrene, providing a framework for interpreting the resulting spectral data.
The Impact of 13C Labeling on Pyrene's Photophysical Properties
The introduction of ¹³C into the pyrene molecule, while not altering its fundamental electronic structure, has a discernible impact on its vibrational and, consequently, its vibronic (vibrational-electronic) transitions. This manifests as changes in the fluorescence excitation and emission spectra.
The Isotope Effect on Vibrational Frequencies
The fundamental frequency of a molecular vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. Therefore, substituting ¹²C with the heavier ¹³C isotope leads to a decrease in the vibrational frequencies of the C-C and C-H stretching and bending modes within the pyrene molecule. This phenomenon is a direct consequence of the mass difference and is a well-established principle in vibrational spectroscopy.
Expected Spectral Shifts and Changes in Vibronic Coupling
The fluorescence emission spectrum of pyrene is characterized by a series of vibronic bands, which represent transitions from the lowest vibrational level of the S₁ state to various vibrational levels of the S₀ state.[2][3] The spacing and relative intensities of these bands are governed by the vibrational frequencies of the ground state and the Franck-Condon factors, which describe the overlap between the vibrational wavefunctions of the initial and final states.
Upon ¹³C-labeling, the lowering of vibrational frequencies in both the S₀ and S₁ states is expected to cause a slight red-shift (a shift to longer wavelengths) in the positions of the vibronic bands in both the fluorescence excitation and emission spectra. The magnitude of this shift will depend on the specific vibrational modes involved in the electronic transition and the extent and position of the ¹³C labeling.
Furthermore, the change in vibrational frequencies can alter the vibronic coupling between different electronic states. This could potentially lead to changes in the relative intensities of the vibronic bands, a phenomenon analogous to the Ham effect but originating from an isotopic substitution rather than a change in solvent polarity.
Potential Effects on Non-Radiative Decay Pathways
Isotopic substitution can also influence the rates of non-radiative decay processes that compete with fluorescence, such as internal conversion (IC) and intersystem crossing (ISC).[4] The rate of these processes is dependent on the energy gap between the electronic states and the vibrational overlap between them.
The "heavy-atom effect" is a well-known phenomenon where the presence of a heavy atom enhances spin-orbit coupling, thereby increasing the rate of ISC from a singlet to a triplet state.[4][5][6] While ¹³C is not a traditional "heavy atom" in the same vein as bromine or xenon, the increased mass can subtly influence spin-orbit coupling. More significantly, the altered vibrational landscape upon ¹³C substitution can affect the efficiency of vibrational energy transfer and relaxation, which are crucial components of non-radiative decay pathways. For instance, deuteration (substitution with the heavier hydrogen isotope, deuterium) has been shown to decrease non-radiative decay rates in some systems.[7][8]
A change in the rates of non-radiative decay will manifest as a change in the fluorescence quantum yield (the ratio of emitted photons to absorbed photons) and the fluorescence lifetime (the average time the molecule spends in the excited state).
Experimental Considerations and Methodologies
The successful acquisition and interpretation of the fluorescence spectra of ¹³C-labeled pyrene require careful experimental design and execution.
Synthesis and Purification of 13C-Labeled Pyrene
The first critical step is the synthesis of pyrene with a high degree of ¹³C enrichment at specific or all carbon positions. Several synthetic routes for preparing labeled polycyclic aromatic hydrocarbons have been reported.[9] Following synthesis, rigorous purification, typically using techniques like column chromatography and recrystallization, is essential to remove any fluorescent impurities that could interfere with the spectral measurements. The isotopic enrichment and purity should be confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Sample Preparation
For fluorescence measurements, the purified ¹³C-labeled pyrene should be dissolved in a suitable solvent. The choice of solvent is critical, as it can significantly influence the photophysical properties of pyrene.[10] Spectroscopic-grade solvents with low intrinsic fluorescence are required. The concentration of the pyrene solution should be kept low (typically in the micromolar range) to avoid aggregation and excimer formation, unless excimer studies are the specific goal. To prevent quenching of fluorescence by dissolved oxygen, the solutions should be deoxygenated by bubbling with an inert gas like nitrogen or argon.
Instrumental Setup for Fluorescence Spectroscopy
A high-resolution spectrofluorometer is required to resolve the fine vibronic structure of the pyrene fluorescence spectrum. The key components of the instrument and typical settings are outlined below:
| Instrument Component | Setting/Consideration | Rationale |
| Excitation Source | Xenon arc lamp or tunable laser | Provides a broad range of excitation wavelengths. |
| Excitation Monochromator | Set to a wavelength of strong absorption (e.g., ~334 nm for the S₀→S₂ transition) | Selects the desired excitation wavelength and minimizes stray light. |
| Sample Compartment | Thermostatted cuvette holder | Maintains a constant sample temperature to ensure reproducibility. |
| Emission Monochromator | Scanned over the expected emission range (e.g., 350-550 nm) | Disperses the emitted fluorescence for spectral analysis. |
| Detector | Photomultiplier tube (PMT) | Provides high sensitivity for detecting low light levels. |
| Slit Widths | Narrow (e.g., 1-2 nm) | Improves spectral resolution to clearly observe the vibronic bands. |
Data Acquisition and Analysis
Fluorescence Emission Spectrum: With the excitation wavelength fixed, the emission monochromator is scanned to record the intensity of the emitted light as a function of wavelength.
Fluorescence Excitation Spectrum: The emission wavelength is fixed at a prominent emission peak (e.g., ~375 nm), and the excitation monochromator is scanned. The resulting spectrum should mirror the absorption spectrum of the fluorophore.
Data Analysis: The acquired spectra of ¹³C-labeled pyrene should be compared to those of unlabeled pyrene measured under identical conditions. Key parameters to analyze include:
-
Peak positions: Determine any spectral shifts in the vibronic bands.
-
Relative peak intensities: Calculate the I₁/I₃ ratio to assess changes in the perceived microenvironmental polarity.
-
Fluorescence Quantum Yield: Measured relative to a standard of known quantum yield.
-
Fluorescence Lifetime: Measured using time-resolved fluorescence techniques.
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts and procedures discussed, the following diagrams are provided.
Jablonski Diagram for Pyrene
This diagram illustrates the electronic states and transitions involved in the fluorescence of pyrene.
Caption: Jablonski diagram illustrating the photophysical processes of pyrene.
Experimental Workflow for Fluorescence Spectroscopy
This diagram outlines the key steps in the experimental procedure.
Caption: Experimental workflow for analyzing 13C-pyrene fluorescence.
Isotopic Effect on Vibrational Energy Levels
This diagram provides a conceptual illustration of how ¹³C labeling affects vibrational energy levels.
Caption: ¹³C labeling lowers vibrational energy level spacing.
Conclusion
The study of the fluorescence excitation and emission spectra of ¹³C-labeled pyrene offers a powerful approach to gaining a more profound understanding of the intricate relationship between molecular structure, vibrational dynamics, and photophysical properties. The subtle yet significant spectral changes induced by isotopic substitution can provide valuable insights for researchers in various fields, from fundamental chemical physics to the development of advanced fluorescent probes for biological and pharmaceutical applications. By carefully considering the theoretical principles and employing rigorous experimental methodologies, the full potential of ¹³C-labeled pyrene as a sensitive and informative fluorescent tool can be realized.
References
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Baba, M., Saitoh, Y., Tokumura, K., & Kasama, K. (2009). Vibrational and rotational structure and excited-state dynamics of pyrene. The Journal of Chemical Physics, 131(22), 224318. [Link]
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Castaño, F., Lombraña, S., Martínez, E., & Martínez, M. T. (2006). External Heavy Atom Quenching of the Fluorescence of Pyrene via Charge-Transfer Complexes. Spectroscopy Letters, 16(11), 835-844. [Link]
- Geddes, C. D. (Ed.). (2006). Who's who in fluorescence 2006. Springer Science & Business Media.
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Ghosh, S., & Misra, R. (2019). Boosting the Heavy Atom Effect by Cavitand Encapsulation: Room Temperature Phosphorescence of Pyrene in the Presence of Oxygen. ChemistrySelect, 4(31), 9133-9137. [Link]
- Hof, M., Hutterer, R., & Fidler, V. (Eds.). (2013). Fluorescence spectroscopy in biology. Springer Science & Business Media.
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Kharitonova, O. V., Snegirev, S. A., & Berezin, M. Y. (2018). Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3. Biochemistry, 57(4), 459-468. [Link]
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Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer. [Link]
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Nakahara, T., & Hikida, T. (2006). Solvent Effect on the Vibrational Structures of the Fluorescence and Absorption Spectra of Pyrene. Bulletin of the Chemical Society of Japan, 79(3), 415-420. [Link]
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Saroja, G., & Soujanya, T. (2001). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Journal of Biochemical and Biophysical Methods, 49(1-3), 1-26. [Link]
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Tiainen, M., Maaheimo, H., Soininen, P., & Laatikainen, R. (2010). 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids. Magnetic Resonance in Chemistry, 48(2), 117-122. [Link]
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van der Horst, M. A., Hellingwerf, K. J., & van Grondelle, R. (2003). Deuterium isotope effects in the photocycle transitions of the photoactive yellow protein. Biophysical journal, 84(2), 1180–1191. [Link]
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Wikipedia contributors. (2024, January 28). δ13C. In Wikipedia, The Free Encyclopedia. Retrieved 05:53, February 22, 2026, from [Link]
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Yasuda, K., Ishii, K., & Tahara, T. (2005). Deuterium Isotope Effect in Single Molecule Photophysics and Photochemistry of Hypericin. Angewandte Chemie International Edition, 44(25), 3874-3877. [Link]
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Yoshinari, K., Saito, R., & Arai, T. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Journal of Materials Chemistry B, 10(9), 1385-1393. [Link]
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Introduction: The Significance of 1-Pyrenebutyric Acid and Isotopic Labeling
An In-depth Technical Guide to the Chemical Structure and ¹³C Labeling of 1-Pyrenebutyric Acid
1-Pyrenebutyric acid (PBA) is a fluorescent probe widely leveraged in biomedical and materials science research.[1] Its pyrene moiety is a polycyclic aromatic hydrocarbon (PAH) with distinct photophysical properties, including a long fluorescence lifetime and the ability to form excited-state dimers (excimers). These characteristics make its fluorescence highly sensitive to the local microenvironment, enabling researchers to study membrane fluidity, protein conformations, and cellular uptake.[1]
To elevate the precision of studies utilizing PBA, particularly in quantitative and mechanistic analyses, isotopic labeling is an indispensable technique.[2] The incorporation of a stable, heavy isotope of carbon, ¹³C, into the PBA structure transforms the molecule into a powerful analytical tool. ¹³C-labeled PBA can serve as an ideal internal standard for isotope dilution mass spectrometry, ensuring highly accurate quantification by correcting for sample loss and matrix effects.[3][4] Furthermore, it allows researchers to trace the metabolic fate of the molecule within complex biological systems, providing unambiguous insights into its transport, distribution, and biotransformation.[5][6]
This guide provides a comprehensive overview of the chemical structure of 1-pyrenebutyric acid, explores the strategic considerations for ¹³C labeling, details a validated synthetic protocol, and outlines the essential characterization methods to ensure the integrity of the final labeled product.
Chemical Structure and Physicochemical Properties
1-Pyrenebutyric acid, systematically named 4-(pyren-1-yl)butanoic acid, consists of a pyrene ring attached at the C1 position to a four-carbon aliphatic chain terminating in a carboxylic acid group.[7][8] This bifunctional nature—a hydrophobic aromatic region and a hydrophilic carboxylic acid—governs its interactions in biological and chemical systems.
Table 1: Physicochemical Properties of 1-Pyrenebutyric Acid
| Property | Value | Source |
| CAS Number | 3443-45-6 | [7][9] |
| Molecular Formula | C₂₀H₁₆O₂ | [7] |
| Molecular Weight | 288.34 g/mol | [7] |
| Appearance | Pale yellow crystalline powder | |
| Solubility | Soluble in DMSO, Chloroform, Methanol |
To facilitate a detailed discussion of isotopic labeling, the carbon atoms of 1-pyrenebutyric acid are numbered in the diagram below. The butyric acid chain carbons are designated with prime notation (1' to 4') and the pyrene ring carbons are numbered 1 to 16 according to IUPAC nomenclature.
Caption: Chemical structure of 1-Pyrenebutyric Acid with carbon numbering.
Strategic Positions for ¹³C Labeling
The choice of labeling position is dictated by the intended application. Different positions offer distinct advantages and present unique synthetic challenges. Isotopic labeling can be targeted to the carboxylic acid head, the aliphatic linker, or the pyrene core.
Carboxyl Carbon Labeling ([1'-¹³C]-PBA)
This is the most common and synthetically accessible labeling strategy.
-
Application: Ideal for isotope dilution MS, as the label is retained unless the entire carboxyl group is cleaved. It is also valuable for studying enzymatic reactions involving the carboxylate, such as esterification or amidation.[10]
-
Rationale: The carboxylic acid group is a reactive handle. Established methods allow for the efficient incorporation of a ¹³C atom from commercially available, single-carbon sources like ¹³CO₂ or K¹³CN.[6][11]
Aliphatic Chain Labeling ([x'-¹³C]-PBA)
Labeling carbons C2', C3', or C4' provides a stable marker for the entire molecule.
-
Application: Excellent for metabolic tracing studies where the molecule is expected to remain intact.[5] Since C-C bonds in the aliphatic chain are less likely to be cleaved metabolically than the carboxyl group, these labels provide a more robust tracer for tracking the molecule's journey through a biological system.
-
Rationale: This requires a multi-step synthesis starting from a ¹³C-labeled building block corresponding to a portion of the butyric acid chain. While more complex than carboxyl labeling, it avoids the potential loss of the label via decarboxylation.
Pyrene Ring Labeling ([x-¹³C]-PBA)
Placing a label on the aromatic core is the most synthetically demanding approach.
-
Application: Primarily used in advanced NMR studies to probe molecular interactions involving the pyrene moiety (e.g., π-π stacking with proteins or DNA). It can also serve as a tracer in environmental fate studies where degradation of the aromatic core is of interest.
-
Rationale: Position-specific labeling on a complex PAH like pyrene requires sophisticated organic synthesis, often starting from a simpler, pre-labeled aromatic precursor. Uniformly labeled pyrene can be synthesized but is less common for targeted applications.
Caption: Key strategic positions for ¹³C labeling on 1-Pyrenebutyric Acid.
Experimental Protocol: Synthesis of [1'-¹³C]-1-Pyrenebutyric Acid
This protocol details a robust and field-proven method for labeling the carboxyl carbon of PBA via a Grignard reaction with ¹³C-labeled carbon dioxide.
Causality and Trustworthiness
This protocol is designed as a self-validating system. The success of each step relies on strict adherence to anhydrous conditions, as Grignard reagents are highly sensitive to moisture. The final purification via column chromatography is critical for removing unreacted starting materials and byproducts, ensuring the high purity required for sensitive analytical applications. The identity and isotopic enrichment of the final product must be confirmed by both mass spectrometry and NMR spectroscopy.
Materials and Reagents
-
1-(3-Bromopropyl)pyrene (precursor)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (crystal, for initiation)
-
[¹³C]-Carbon dioxide gas (≥99% enrichment)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Methodology
Step 1: Formation of the Grignard Reagent
-
System Preparation (The "Why"): All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under a stream of dry argon or nitrogen gas. This is paramount because Grignard reagents react violently with water, which would quench the reaction and prevent the formation of the desired product.
-
Add magnesium turnings to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add a small crystal of iodine. The iodine helps to activate the magnesium surface by removing the passivating oxide layer.
-
Dissolve 1-(3-bromopropyl)pyrene in anhydrous diethyl ether and add it to the flask via a dropping funnel.
-
Initiate the reaction by gentle warming. An exothermic reaction and the disappearance of the iodine color indicate successful formation of the Grignard reagent, 1-pyrenylpropylmagnesium bromide. Reflux gently until most of the magnesium is consumed.
Step 2: Carboxylation with [¹³C]-CO₂
-
Isotope Incorporation (The "Why"): This is the critical labeling step. The system must be sealed to ensure the efficient use of the expensive ¹³C-labeled gas.
-
Cool the Grignard solution in an ice bath.
-
Evacuate the flask and backfill with [¹³C]-CO₂ from a gas cylinder or a balloon. For quantitative incorporation, the [¹³C]-CO₂ is often generated in a separate flask from Ba¹³CO₃ and acid, and then distilled directly into the reaction flask.
-
Stir the reaction mixture under a positive pressure of [¹³C]-CO₂ for several hours. The solution will become viscous as the magnesium carboxylate salt precipitates.
Step 3: Work-up and Protonation
-
Product Liberation (The "Why"): The carboxylate salt is not the final product. Acidic work-up is required to protonate the salt and liberate the free carboxylic acid.
-
Slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude [1'-¹³C]-1-pyrenebutyric acid.
Step 4: Purification
-
Purity Assurance (The "Why"): High purity is essential for analytical standards. Column chromatography effectively separates the desired product from non-polar starting material and polar byproducts.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the product (monitored by TLC) and evaporate the solvent to yield the final product as a pale yellow solid.
Characterization and Validation
Confirming the successful synthesis, purity, and isotopic enrichment is a critical final stage.
Mass Spectrometry (MS)
Mass spectrometry provides direct evidence of ¹³C incorporation by detecting the mass shift in the molecular ion.[12]
-
Principle: A molecule of PBA containing one ¹³C atom will have a molecular weight that is approximately 1 Da higher than its unlabeled counterpart. High-resolution mass spectrometry (HRMS) can confirm the exact mass to several decimal places.
-
Validation: The mass spectrum should show a dominant peak for the [M+H]⁺ ion at m/z 289. The corresponding peak for the ¹³C-labeled product, [¹³C-M+H]⁺, will appear at m/z 290. The relative intensities of the m/z 289 and 290 peaks are used to calculate the isotopic enrichment.[4]
Table 2: Expected Mass-to-Charge Ratios (m/z) for PBA Isotopologues
| Species | Unlabeled PBA (C₂₀H₁₆O₂) | [1'-¹³C]-PBA (¹³CC₁₉H₁₆O₂) |
| Monoisotopic Mass | 288.1150 | 289.1184 |
| [M+H]⁺ Ion | 289.1223 | 290.1257 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for determining the exact location of the ¹³C label.[2]
-
¹³C-NMR: The spectrum of [1'-¹³C]-PBA will be dominated by a single, intense signal in the carboxyl region (~175-185 ppm), confirming that the label is at the C1' position. Other carbon signals will be at natural abundance levels and thus appear much smaller.
-
¹H-NMR: The protons on the adjacent carbon (C2', a triplet at ~2.4 ppm) will exhibit coupling to the ¹³C nucleus (²JCH), resulting in the splitting of this signal into a doublet of triplets. The absence of such coupling on other protons confirms the regioselectivity of the labeling. Published ¹H-NMR data for unlabeled PBA can be used as a reference.[13][14]
Conclusion
¹³C-labeled 1-pyrenebutyric acid is a sophisticated analytical tool that enables high-precision quantitative and mechanistic studies. The strategic placement of the ¹³C isotope—most commonly on the carboxyl carbon—can be achieved through established synthetic methodologies, such as the Grignard reaction detailed herein. Rigorous characterization by both mass spectrometry and NMR spectroscopy is mandatory to validate the isotopic enrichment and positional integrity of the final product. This well-characterized, labeled molecule serves as an invaluable asset for researchers in drug development and the broader life sciences, facilitating a deeper understanding of complex biological and chemical processes.
References
-
Alonso, A., et al. (n.d.). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. [Link]
-
Valkenburgh, M. V., et al. (2012). Multiple isotopic labels for quantitative mass spectrometry. PMC, NIH. [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of pyrene butyric acid (PBA). [Link]
-
Wikipedia. (n.d.). Isotopic labeling. [Link]
-
Lee, T. (2014). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy. [Link]
-
PubChem. (n.d.). gamma-Oxo-1-pyrenebutyric acid. [Link]
-
Zhu, Z., et al. (2024). Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. ResearchGate. [Link]
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solubility of 1-Pyrenebutyric Acid-13C4 in organic solvents vs water
An In-Depth Technical Guide to the Solubility of 1-Pyrenebutyric Acid-13C4
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Pyrenebutyric Acid-13C4 (¹³C₄-PBA), an isotopically labeled fluorescent probe crucial for research in biochemistry, materials science, and drug development. The document elucidates the fundamental physicochemical principles governing its solubility in aqueous and organic media. We present a detailed solubility profile, practical methodologies for its experimental determination, and expert insights into handling this compound. This guide is intended for researchers, scientists, and drug development professionals who utilize ¹³C₄-PBA and require a deep understanding of its behavior in solution to ensure experimental accuracy and success.
Introduction: The Duality of a Powerful Probe
1-Pyrenebutyric acid (PBA) is a versatile fluorescent probe renowned for its sensitivity to the local microenvironment.[1][2] Its fluorescence lifetime and spectral characteristics, particularly its ability to form excimers, provide valuable information on molecular proximity, membrane fluidity, and local oxygen concentration.[3][4] The isotopically labeled version, 1-Pyrenebutyric Acid-13C4, offers a stable, heavy-isotope-containing analogue for use in mass spectrometry-based assays and as an internal standard, without altering the fundamental chemical or fluorescent properties of the molecule.[5]
The utility of ¹³C₄-PBA is, however, intrinsically linked to its solubility. A successful experiment—be it cell-based imaging, protein binding analysis, or surface functionalization of materials like graphene—hinges on the ability to dissolve the probe in a compatible solvent system at a known and effective concentration.[6][7] The core challenge in working with ¹³C₄-PBA lies in its amphipathic nature: it possesses a large, nonpolar aromatic pyrene ring system coupled with a short, polar, and ionizable carboxylic acid group.[8][9] This structural dichotomy dictates a complex solubility profile, rendering it poorly soluble in neutral water but amenable to dissolution in various organic solvents and aqueous solutions of specific pH.
This guide will deconstruct the factors governing ¹³C₄-PBA solubility to empower researchers with the knowledge to make informed experimental choices.
Core Physicochemical Properties
Understanding the fundamental properties of ¹³C₄-PBA is the first step in predicting its solubility behavior. While the ¹³C₄ isotopic label slightly increases the molecular weight, it does not significantly alter the compound's physicochemical properties compared to its unlabeled counterpart.
| Property | Value | Source |
| Molecular Formula | C₁₆¹³C₄H₁₆O₂ | [5] |
| Molecular Weight | 292.31 g/mol | [5] |
| Appearance | Pale yellow to yellow-beige crystalline powder | [8][9] |
| Melting Point | 184-186 °C | [1] |
| Predicted pKa | ~4.76 ± 0.10 | [3][8] |
The most critical parameters for solubility are the large, hydrophobic pyrene moiety and the acidic carboxylic acid group with a predicted pKa of approximately 4.76.[3][8]
Caption: Molecular structure highlighting the hydrophobic and hydrophilic regions.
Principles of Solubility: A Tale of Two Ends
The solubility of ¹³C₄-PBA is a classic textbook example of how molecular structure dictates physical properties.
The "Like Dissolves Like" Principle
The large, flat, and electron-rich pyrene core is highly nonpolar and lipophilic. This region of the molecule finds favorable interactions with nonpolar or moderately polar organic solvents through van der Waals forces and π-π stacking. Solvents like dichloromethane and chloroform, therefore, are effective at solvating the pyrene moiety.[1][10]
The Critical Role of pH in Aqueous Solubility
In aqueous media, the carboxylic acid group is the primary driver of solubility. Its behavior is governed by the Henderson-Hasselbalch equation and is directly dependent on the pH of the solution relative to the compound's pKa (~4.76).[3][11]
-
At pH < pKa (e.g., pH 2-4): The carboxylic acid group is predominantly in its protonated, neutral form (-COOH). In this state, the molecule as a whole is highly hydrophobic, as the pyrene core dominates its character. Consequently, its solubility in acidic aqueous buffers is extremely low.[12]
-
At pH > pKa (e.g., pH 7.5 and above): The carboxylic acid group is deprotonated to its anionic carboxylate form (-COO⁻). This charged group dramatically increases the molecule's polarity and its ability to interact favorably with polar water molecules through ion-dipole interactions. This leads to a significant increase in aqueous solubility.[13][14]
This pH-dependent behavior is a critical experimental handle that can be exploited to either dissolve the compound in an aqueous buffer or to precipitate it out of solution.
Caption: Logical flow of pH's impact on ¹³C₄-PBA's aqueous solubility.
Solubility Profile of 1-Pyrenebutyric Acid-13C4
Quantitative solubility data for ¹³C₄-PBA is not widely published and should be determined empirically for specific applications. However, based on data from chemical suppliers and related literature, a qualitative profile can be compiled.
| Solvent | Type | Observed Solubility | Notes | Source |
| Water (neutral pH) | Polar Protic | Partially Soluble / Very Low | Essentially insoluble for most practical stock concentrations. | [1][2][8] |
| Aqueous Buffer (pH > 7.5) | Polar Protic | Soluble | Solubility increases significantly as pH rises above the pKa. | [11][13] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | Commonly used for preparing high-concentration stock solutions. | [8][9][15] |
| Dichloromethane (DCM) | Nonpolar | Good | Effective for dissolving the compound. | [1][10] |
| Chloroform | Nonpolar | Good | Effective for dissolving the compound. | [1][10] |
| Methanol | Polar Protic | Slightly Soluble | Heating may be required to aid dissolution. | [8][9] |
| Ethanol | Polar Protic | Soluble | Often used as a recrystallization solvent, implying good solubility, especially when hot. | [3][8] |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[16][17] It is a robust method that ensures the solvent is fully saturated with the solute.
Materials and Equipment
-
1-Pyrenebutyric Acid-13C4 (solid powder)
-
Solvent of interest (e.g., phosphate-buffered saline pH 7.4, DMSO)
-
Glass vials with Teflon-lined screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge with appropriate tubes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector, or a Mass Spectrometer (LC-MS) for quantification.
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid ¹³C₄-PBA to a glass vial. "Excess" means adding enough solid such that a visible amount remains undissolved at the end of the experiment. This ensures that saturation is achieved.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[17] Allow the mixture to shake for a sufficient period to reach equilibrium. For poorly soluble compounds like PBA, this can take 24 to 72 hours.[18][19]
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes.
-
Sample Collection: Carefully collect a known volume of the clear supernatant. It is critical not to disturb the solid pellet. For an extra level of certainty, the collected supernatant can be filtered through a 0.22 µm syringe filter. Self-validation step: The first few drops from the filter should be discarded to avoid any potential adsorption of the compound to the filter membrane.
-
Quantification:
-
Prepare a series of calibration standards of ¹³C₄-PBA in the chosen solvent at known concentrations.
-
Dilute the saturated sample solution with the same solvent to bring its concentration into the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration.
-
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Caption: Workflow for the Shake-Flask solubility determination method.
Practical Considerations for Researchers
-
Stock Solution Preparation: For most biological applications, a high-concentration stock solution is prepared in 100% DMSO.[15] This stock is then diluted >1000-fold into the final aqueous experimental buffer. This "kinetic solubility" approach keeps the final DMSO concentration low (typically <0.1%) to avoid solvent-induced artifacts, while preventing the probe from precipitating out of the aqueous solution during the experiment.[20][21]
-
Heating: For some organic solvents like methanol, gentle heating can aid dissolution.[9] However, always allow the solution to return to room temperature to check for precipitation before use.
-
Purity: The purity of the ¹³C₄-PBA can impact solubility measurements. Impurities can either suppress or artificially enhance apparent solubility. Always use a high-purity grade of the compound.
-
Safety: 1-Pyrenebutyric acid may cause skin, eye, and respiratory irritation.[15][22] It is essential to handle the solid powder and its solutions in a well-ventilated area or chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The solubility of 1-Pyrenebutyric Acid-13C4 is a nuanced interplay between its dominant hydrophobic pyrene core and its pH-sensitive carboxylic acid terminus. While it exhibits good solubility in nonpolar organic solvents like DCM and chloroform, its aqueous solubility is very low at neutral or acidic pH. However, this limitation can be overcome by preparing concentrated stock solutions in DMSO or by increasing the pH of aqueous buffers to deprotonate the carboxylic acid group, thereby significantly enhancing its solubility. By understanding these principles and employing robust methodologies like the shake-flask method, researchers can confidently prepare and utilize solutions of this powerful fluorescent probe, leading to more reliable and reproducible scientific outcomes.
References
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, February 13). Exploring the Chemical Properties and Synthesis of 1-Pyrenebutyric Acid (CAS 3443-45-6). [Link]
-
PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]
-
Chongqing Chemdad Co., Ltd. 1-PYRENEBUTYRIC ACID. [Link]
-
Chemsrc. (2025, August 26). 1-Pyrenebutyric Acid | CAS#:3443-45-6. [Link]
-
ScienceDirect. Determining the water solubility of difficult-to-test substances A tutorial review. [Link]
-
PubMed. pH-solubility profiles or organic carboxylic acids and their salts. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, February 13). Harnessing Excimer Fluorescence: The Role of 1-Pyrenebutyric Acid in Understanding Molecular Interactions. [Link]
-
Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
ResearchGate. Effect of system pH on partition coefficient (K) of carboxylic acids.... [Link]
-
PMC. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
-
Bienta. Shake-Flask Solubility Assay. [Link]
-
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. [Link]
-
Journal of Electrochemistry. (2012, August 17). The Electrochemical Properties of 1-Pyrenebutyric acid/Graphene Composites and Their Application in Glucose Biosensors. [Link]
-
World Health Organization (WHO). Annex 4. [Link]
-
ResearchGate. (2025, August 7). The Electrochemical Properties of 1-Pyrenebutyric acid/Graphene Composites and Their Application in Glucose Biosensors | Request PDF. [Link]
-
JoVE. (2017, June 19). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
-
RSC Publishing. New relationship models for solvent–pyrene solubility based on molecular structure and empirical properties. [Link]
-
Pharmaffiliates. CAS No : 2727323-54-6 | Product Name : 1-Pyrenebutyric Acid-13C4. [Link]
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1-Pyrenebutyric Acid vs. 1-Pyrenebutyric Acid-13C4: Functionalization Architectures and Quantitative Precision
Executive Summary
In the domain of nanomedicine and surface chemistry, 1-Pyrenebutyric Acid (PBA) and its stable isotope-labeled counterpart, 1-Pyrenebutyric Acid-13C4 (PBA-13C4) , serve two distinct but complementary roles. PBA is the "Architect," utilized primarily for the non-covalent functionalization of carbon nanotubes (CNTs) and graphene. It acts as a molecular bridge, preserving the electronic integrity of the carbon lattice while providing a chemically active carboxyl handle for bioconjugation.
Conversely, PBA-13C4 is the "Auditor." It is chemically identical in reactivity but distinct in mass, serving as an Internal Standard (IS) for mass spectrometry. Its primary role is the absolute quantification of PBA loading efficiencies and metabolic tracking, correcting for ionization suppression and extraction losses in complex biological matrices.
Part 1: Molecular Architecture & Physicochemical Comparison
The fundamental difference lies in the isotopic composition of the butyric acid chain or the pyrene ring system. While their chemical behavior (solubility, pKa, reactivity) is virtually identical, their mass spectral signatures differ, allowing them to be distinguished by Mass Spectrometry (MS).
Comparative Technical Specifications
| Feature | 1-Pyrenebutyric Acid (Native) | 1-Pyrenebutyric Acid-13C4 (Labeled) |
| CAS Number | 3443-45-6 | 2727323-54-6 (varies by label position) |
| Molecular Formula | ||
| Molecular Weight | ~288.34 g/mol | ~292.31 g/mol (+4 Da shift) |
| Primary Utility | Surface Functionalization (Linker) | Quantitative Internal Standard (IDMS) |
| Detection Method | Fluorescence / UV-Vis | LC-MS/MS (Mass Shift) |
| Fluorescence | Identical to native (Isotopes do not quench) | |
| Cost | Low (Reagent Grade) | High (Specialized Standard) |
Part 2: The Architect — 1-Pyrenebutyric Acid (PBA)
Mechanism: Non-Covalent - Stacking
The utility of PBA stems from its ability to interact with graphitic surfaces (CNTs, Graphene) without disrupting their
PBA utilizes the pyrene moiety to planar stack onto the nanotube surface via Van der Waals forces and hydrophobic interactions (
Key Application: Biosensor Fabrication
In glucose biosensors, PBA is used to anchor Glucose Oxidase (GOx) to Carbon Nanotubes.[1][2] The pyrene adheres to the CNT, and the GOx is covalently linked to the butyric acid. This proximity facilitates direct electron transfer (DET) between the enzyme's active site and the conductive nanotube electrode.
Part 3: The Auditor — 1-Pyrenebutyric Acid-13C4
Mechanism: Isotope Dilution Mass Spectrometry (IDMS)
In drug delivery and toxicology, researchers must quantify exactly how much PBA (or PBA-drug conjugate) has been loaded onto a nanoparticle or absorbed by a cell. Standard calibration curves fail in complex biological matrices (plasma, cell lysates) due to Matrix Effects (ion suppression/enhancement).
PBA-13C4 solves this via Isotope Dilution :
-
Co-Elution: Because 13C and 12C isotopes have nearly identical physicochemical properties, PBA-13C4 co-elutes with native PBA in Liquid Chromatography (LC).
-
Mass Differentiation: The Mass Spectrometer resolves them based on the +4 Da mass shift (
288 vs 292). -
Self-Correction: Any signal loss due to matrix interference affects both the native and the labeled standard equally. The ratio of their signals remains constant, ensuring accurate quantification.
Part 4: Experimental Workflows & Visualization
Diagram 1: Functionalization vs. Quantification Logic
The following diagram illustrates the dual pathways: constructing the sensor using PBA and validating the load using PBA-13C4.
Figure 1: Workflow distinguishing the structural role of Native PBA in sensor fabrication (Green path) from the analytical role of PBA-13C4 in quantification (Red path).
Protocol A: Non-Covalent Functionalization of MWCNTs (Using Native PBA)
Objective: To functionalize Multi-Walled Carbon Nanotubes (MWCNTs) without damaging the graphitic structure.
-
Dispersion: Suspend 10 mg of pristine MWCNTs in 10 mL of Dimethylformamide (DMF).
-
Addition: Add 1-Pyrenebutyric Acid (Native) to a final concentration of 5-10 mM.
-
Sonication: Bath sonicate for 1 hour at room temperature. Note: Avoid high-power probe sonication to prevent nanotube shortening.
-
Equilibration: Stir the mixture gently for 24 hours in the dark (to prevent photo-degradation of pyrene).
-
Washing: Filter the suspension through a PTFE membrane (0.2 µm). Wash extensively with pure DMF, then Methanol to remove excess unbound PBA.
-
Validation: Resuspend in water. A stable black suspension indicates successful functionalization (pristine CNTs are hydrophobic and would crash out).
Protocol B: Absolute Quantification via IDMS (Using PBA-13C4)
Objective: To determine the exact mass of PBA loaded onto the CNTs or in a biological sample.
-
Sample Prep: Take an aliquot of the functionalized CNTs (or cell lysate).
-
Spiking: Add a known amount of 1-Pyrenebutyric Acid-13C4 (e.g., 10 pmol) to the sample before any extraction steps.
-
Desorption/Extraction: Add acetonitrile (ACN) containing 0.1% Formic Acid and sonicate to desorb the PBA from the CNT surface or extract it from the protein matrix.
-
Centrifugation: Spin at 15,000 x g for 10 min to pellet CNTs/debris. Collect the supernatant.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid.
-
MRM Transitions:
-
Native PBA:
(Loss of ) -
PBA-13C4:
(Loss of )
-
-
-
Calculation:
(Where RF is the Response Factor, typically 1.0 for isotopologues).
References
- Katz, E., & Willner, I. (2004). Biomolecule-Functionalized Carbon Nanotubes: Applications in Nanobioelectronics. ChemPhysChem. (General grounding on PBA -stacking).
-
Zhang, Y., et al. (2014). Functionalization of Nitrogen-Doped Carbon Nanotubes by 1-Pyrenebutyric Acid and Its Application for Biosensing. IEEE Sensors Journal. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Precision Quantification of Surface Ligand Density on Carbon Nanotubes using 1-Pyrenebutyric Acid-13C4 IDMS
Abstract & Strategic Rationale
In the development of carbon nanotube (CNT) and graphene-based drug delivery vectors, 1-Pyrenebutyric Acid (PBA) serves as a critical non-covalent anchor.[1] Its pyrene moiety attaches to the graphitic surface via
However, quantifying the exact surface loading (ligand density) is notoriously difficult due to the heterogeneity of nanomaterials and matrix interference during analysis. Standard optical methods (UV-Vis/Fluorescence) suffer from inner-filter effects and background scattering from the nanotubes.
This protocol details the Isotope Dilution Mass Spectrometry (IDMS) workflow using 1-Pyrenebutyric Acid-13C4 (PBA-13C4) . By using a stable isotope-labeled internal standard that is chemically identical to the analyte but mass-differentiated, this method automatically corrects for:
-
Extraction Efficiency: Incomplete desorption of PBA from the nanotube surface.
-
Matrix Effects: Ion suppression/enhancement caused by residual surfactants or CNT fines in the LC-MS source.
-
Instrument Drift: Variations in ionization efficiency during large sample batches.
Physicochemical Properties & Handling[2]
| Property | 1-Pyrenebutyric Acid (Native) | 1-Pyrenebutyric Acid-13C4 (IS) |
| Formula | ||
| Molecular Weight | 288.34 g/mol | 292.37 g/mol (+4 Da shift) |
| Solubility | DMSO, Methanol, DMF. Poor in water. | Identical to native. |
| Stability | Light Sensitive (Photo-oxidation). | Light Sensitive. Store at -20°C. |
| pKa | ~4.76 (Carboxylic acid) | ~4.76 |
Critical Handling Note: Pyrene derivatives are prone to photodegradation. All stock solutions and extraction steps must be performed under amber light or in foil-wrapped vessels.
Experimental Protocol
Phase 1: Stock Solution Preparation
Objective: Create stable primary stocks and working solutions.
-
Primary Stock (1 mg/mL):
-
Weigh 1.0 mg of PBA-13C4 into a 1.5 mL amber glass vial.
-
Dissolve in 1.0 mL of LC-MS grade DMSO . Vortex for 1 minute.
-
Why DMSO? PBA is hydrophobic. Methanol is acceptable, but DMSO prevents precipitation upon freezing.
-
-
Working Internal Standard (WIS) (1 µg/mL):
-
Dilute the Primary Stock 1:1000 into Methanol .
-
Store at -20°C. Stability: 3 months.
-
Phase 2: Sample Preparation (Desorption & Extraction)
Scenario: Quantifying PBA loading on Multi-Walled Carbon Nanotubes (MWCNTs).
-
Aliquot Sample: Transfer a known mass of functionalized MWCNTs (e.g., 100 µg) into a centrifuge tube.
-
Spike IS (The Critical Step):
-
Desorption Solvent Addition:
-
Add 950 µL of DMF (Dimethylformamide) or Methanol/THF (1:1) .
-
Note: DMF is highly effective at disrupting
- stacking without dissolving the CNTs.
-
-
Sonication & Equilibrium:
-
Bath sonicate for 30 minutes at room temperature.
-
Shake for 1 hour to ensure complete equilibration between the bound PBA and the free PBA-13C4.
-
-
Phase Separation:
-
Centrifuge at 15,000 x g for 20 minutes to pellet the MWCNTs.
-
Crucial: Filter the supernatant through a 0.2 µm PTFE filter to remove any CNT fines (which can clog the HPLC column).
-
-
Dilution:
-
Dilute the filtrate 1:10 with Water (0.1% Formic Acid) to match the mobile phase initial conditions and prevent peak distortion.
-
Phase 3: LC-MS/MS Instrumental Parameters[5]
System: Triple Quadrupole MS coupled to UHPLC. Ionization: Electrospray Ionization (ESI), Negative Mode.[5][6]
Chromatography:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.01% Acetic Acid (favors deprotonation).
-
Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.
-
Gradient:
-
0-1 min: 30% B
-
1-6 min: Linear ramp to 95% B
-
6-8 min: Hold 95% B (Elution of PBA)
-
8.1 min: Re-equilibrate 30% B
-
Mass Spectrometry (MRM Transitions):
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type |
| PBA (Native) | 287.1 [M-H]⁻ | 243.1 [M-CO₂-H]⁻ | 20 - 30 | Quantifier |
| PBA-13C4 (IS) | 291.1 [M-H]⁻ | 247.1 [M-CO₂-H]⁻ | 20 - 30 | Quantifier |
Note on Transitions: The transition represents the loss of the carboxyl group (
-
If the
label is on the Pyrene Ring (standard), the daughter ion shifts by +4 (243 247). -
Validation Step: Always run a product ion scan of your specific PBA-13C4 batch to confirm the label position. If the label is on the carboxyl group, the daughter ion will be identical to the native (243), rendering it useless for MS/MS differentiation. Ensure you purchase Ring-13C4 or Butyl-13C4 labeled material.
Visual Workflows
Workflow 1: Sample Extraction & IDMS Logic
Figure 1: The IDMS workflow ensures that extraction losses (e.g., PBA remaining stuck to the CNTs) are mathematically cancelled out because the Internal Standard behaves identically to the analyte.[5][7][8][9]
Data Analysis & Calculations
Do not rely on external calibration curves alone.[10] Use the Response Factor (RF) method.
Step 1: Determine Response Factor
Inject a standard mixture containing equal concentrations of Native PBA and PBA-13C4.
-
Ideally,
. Significant deviation indicates isotope effects or spectral interference.
Step 2: Calculate Sample Concentration
Where:
- = Concentration of PBA in the desorption solvent.
- = Concentration of PBA-13C4 added.
Step 3: Surface Loading Calculation
To get the loading density (mg PBA / g CNT):
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Irreversible adsorption to CNTs. | Increase desorption time or switch to stronger displacer (e.g., add 1% Triethylamine to DMF). |
| Signal Saturation | Concentration too high for ESI. | Dilute sample further. ESI dynamic range is limited ( |
| Peak Tailing | Carboxylic acid interaction with column silanols. | Ensure mobile phase pH is acidic (Acetic acid) to keep PBA protonated ( |
| No Separation of IS | This is Good . | In IDMS, the IS must co-elute with the analyte to experience the same matrix effects. |
References
-
US EPA. Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. (2007). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. agilent.com [agilent.com]
- 4. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 5. mdpi.com [mdpi.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 8. imreblank.ch [imreblank.ch]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. epa.gov [epa.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of 1-Pyrenebutyric Acid Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a detailed, step-by-step protocol for the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Pyrenebutyric Acid (PBA). To ensure the highest degree of accuracy and precision, this method employs 1-Pyrenebutyric Acid-13C4 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the cornerstone of modern quantitative bioanalysis, as it perfectly mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and experimental variability.[1][2] This guide provides in-depth explanations for critical experimental choices, from sample preparation and chromatographic separation to mass spectrometer optimization and method validation, in accordance with FDA guidelines.[3][4] The protocols and insights are designed for researchers, scientists, and drug development professionals requiring a reliable method for PBA analysis in complex matrices.
Introduction to 1-Pyrenebutyric Acid and the Role of SIL-Internal Standards
1-Pyrenebutyric Acid (PBA) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a pyrene core linked to a butyric acid functional group.[5][6] Its inherent fluorescence makes it a valuable probe in various biological and chemical studies, including the investigation of proteins, lipids, and cellular systems.[6][7] Given its potential for bioaccumulation and its structural relation to regulated PAHs, a robust analytical method is crucial for its accurate quantification in environmental and biological samples.
LC-MS/MS has become the gold standard for trace-level quantification due to its superior sensitivity and selectivity.[8] However, a significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[2]
To overcome this, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach.[1][9] A SIL-IS, such as 1-Pyrenebutyric Acid-13C4, is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[10] Because the SIL-IS and the analyte co-elute and experience the same ionization effects, the ratio of their signals provides a highly accurate and precise measurement, effectively nullifying variability from sample preparation and matrix effects.[1] The +4 Da mass difference for PBA-¹³C₄ provides a clear mass separation, preventing spectral crosstalk.[1][11]
Physicochemical Properties and Mass Spectrometry
A foundational understanding of the analyte's and IS's properties is critical for method development.
| Property | 1-Pyrenebutyric Acid (PBA) | 1-Pyrenebutyric Acid-13C4 (PBA-13C4) |
| Chemical Formula | C₂₀H₁₆O₂ | C₁₆¹³C₄H₁₆O₂ |
| Monoisotopic Mass | 288.1150 g/mol [6] | 292.1284 g/mol [12] |
| Appearance | White to yellow-beige crystalline powder[5][13] | Not Applicable (Typically in solution) |
| Solubility | Partially soluble in water; soluble in organic solvents like methanol, DMSO.[5][6] | Assumed to be identical to PBA. |
| pKa | ~4.76[6] | Assumed to be identical to PBA. |
Given the carboxylic acid moiety, PBA is readily ionizable by electrospray ionization (ESI), typically in negative ion mode through deprotonation [M-H]⁻.[14]
Experimental Workflow and Protocols
This section details the step-by-step protocols for sample preparation, LC separation, and MS/MS detection.
Overall Experimental Workflow
The entire process, from sample receipt to final data analysis, follows a structured workflow designed for reproducibility and accuracy.
Caption: High-level workflow for PBA quantification.
Protocol 1: Stock Solutions and Calibration Standards
Causality: Accurate preparation of stock and calibration standards is the foundation of quantitative analysis. Using a certified reference standard for both the analyte and SIL-IS is mandatory for regulatory compliance and data integrity.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of PBA and PBA-13C4 reference standards into separate Class A volumetric flasks.
-
Dissolve in methanol to the final volume. This creates your primary stock solutions.
-
-
Working Stock Solutions:
-
Perform serial dilutions from the primary stocks using 50:50 methanol:water to prepare intermediate working stock solutions. These are used for spiking calibration standards and quality controls (QCs).
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the PBA-13C4 working stock to a final concentration that provides a stable and robust MS signal without being excessively high. A concentration in the mid-range of the calibration curve is often a good starting point.[1]
-
-
Calibration Curve Standards:
-
Prepare a set of 8-10 non-zero calibration standards by spiking the appropriate PBA working stock solution into the blank biological matrix (e.g., human plasma). The concentration range should bracket the expected sample concentrations.[3] A typical range might be 1-1000 ng/mL.
-
Protocol 2: Sample Preparation (Protein Precipitation)
Causality: Protein precipitation is a fast and effective method for removing the majority of proteins from biological samples, which can otherwise foul the LC column and MS source.[15] Acetonitrile is commonly used as it efficiently precipitates proteins while keeping analytes like PBA in solution.
Caption: Detailed sample preparation workflow.
-
Aliquot 100 µL of each sample, calibration standard, and QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (PBA-13C4) to all tubes except the blank matrix.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to ensure complete protein precipitation.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean LC vial for analysis.
Note: For more complex matrices or lower detection limits, Solid Phase Extraction (SPE) may be required for a cleaner extract.[16][17]
Protocol 3: LC-MS/MS Method Development
Causality: The goal of chromatography is to separate the analyte from matrix interferences to ensure accurate quantification. A reversed-phase C18 column is a robust choice for retaining non-polar compounds like PBA. The mobile phase gradient is optimized to provide a sharp, symmetrical peak shape with a reasonable retention time.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and resolution for PAHs. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting PBA. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Gradient | 5% B to 95% B over 3 min | A fast gradient for high-throughput analysis. |
| Column Temp | 40 °C | Reduces viscosity and can improve peak shape. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix load. |
Mass Spectrometry (MS) Parameters:
Causality: The MS parameters are optimized to achieve maximum signal intensity for the specific precursor-to-product ion transitions of PBA and its IS. This is done via direct infusion of a standard solution into the mass spectrometer.
-
Tuning and Optimization: Infuse a ~100 ng/mL solution of PBA and PBA-13C4 directly into the MS source. Optimize source parameters (e.g., spray voltage, gas temperatures) and fragmentation parameters (collision energy) for the transitions below.
-
Multiple Reaction Monitoring (MRM): Operate the mass spectrometer in MRM mode to monitor the specific transitions for the analyte and the internal standard. This provides exceptional selectivity.
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PBA | 287.1 | 243.1 (Loss of CO₂) | Optimize empirically |
| PBA-13C4 | 291.1 | 246.1 (Loss of ¹³CO₂) | Optimize empirically |
Note: The primary fragmentation of a deprotonated carboxylic acid is the neutral loss of CO₂ (44 Da).[18] The product ion for PBA-13C4 will reflect the loss of one ¹³C atom in the carboxyl group.
Bioanalytical Method Validation
A full method validation must be performed to ensure the method is reliable and fit for purpose, following regulatory guidance from agencies like the FDA.[3][4][19]
Summary of Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Ensure no interference at the retention time of the analyte and IS. | Response in blank samples <20% of LLOQ.[19] |
| Calibration Curve | Demonstrate relationship between response and concentration. | ≥75% of standards within ±15% of nominal (±20% at LLOQ). R² > 0.99.[3] |
| Accuracy & Precision | Assess closeness to nominal value and reproducibility. | Mean accuracy within 85-115% (80-120% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).[19] |
| Matrix Effect | Evaluate the impact of matrix on ionization. | CV of IS-normalized matrix factor across lots should be ≤15%. |
| Recovery | Measure extraction efficiency. | Should be consistent and reproducible. |
| Stability | Ensure analyte integrity under various conditions. | Mean concentration within ±15% of nominal (e.g., freeze-thaw, bench-top).[15] |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for developing a robust LC-MS/MS method for 1-Pyrenebutyric Acid using its ¹³C-labeled internal standard. By explaining the rationale behind key procedural steps and adhering to established validation guidelines, this protocol enables researchers to generate high-quality, reproducible, and defensible quantitative data suitable for a wide range of applications in research and drug development.
References
- Exploring the Chemical Properties and Synthesis of 1-Pyrenebutyric Acid (CAS 3443-45-6). (2026, February 13). Vertex AI Search.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Stable Isotope Labelled Internal Standard (SIL-IS) for Analysis of Proteins and mAbs with LC-MS. (2023, March 10).
- LC-MSMS - Points of attention when using isotope labelled standards. (2022, May 25). Research@WUR.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
- Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. PMC.
- Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. (2025, August 6).
- 1-PYRENEBUTYRIC ACID | 3443-45-6. (2026, January 13). ChemicalBook.
- Rapid Sample Preparation for Determination of PAHs in Wild-Caught Avian Eggs Utilizing QuEChERS Extraction and.
- Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. HELCOM.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
- Bioanalytical Method Valid
- CAS 3443-45-6: 1-Pyrenebutanoic acid. CymitQuimica.
- Polycyclic Aromatic Hydrocarbon (PAH)
- Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA.
- Bioanalytical Method Valid
- SAFETY DATA SHEET - 1-Pyrenebutyric acid. (2025, December 19). Fisher Scientific.
- gamma-Oxo-1-pyrenebutyric acid. PubChem.
- Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). SlideShare.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- 1-Pyrenebutyric Acid-13C4.
- Guide to achieving reliable quantit
- Mass Spectrometry: Fragment
- MASS SPECTROMETRY: FRAGMENTATION P
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007, September 15). Agilent.
- The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma. (2017, July 15). PubMed.
- Development of an LC-MS Method for the Analysis of Birch (Betula sp.) Bark Bioactives Extracted with Biosolvents. (2025, July 29). MDPI.
- (PDF) Development and validation of LC-MS/MS method for the estimation of β -hydroxy- β -methylbutyrate in rat plasma and its application to pharmacokinetic studies. (2015, December 22).
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Guide to the Preparation and Handling of 1-Pyrenebutyric Acid-13C4 Stock Solutions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Pyrenebutyric Acid-13C4 is an isotopically labeled analog of 1-Pyrenebutyric acid, a fluorescent probe widely used to study biological systems.[1] The incorporation of four Carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry-based assays, particularly in proteomics, lipidomics, and drug metabolism studies. The accuracy and reproducibility of such quantitative studies are fundamentally dependent on the precise preparation of standard solutions. This guide provides a comprehensive, experience-driven protocol for the preparation, handling, storage, and quality control of 1-Pyrenebutyric Acid-13C4 stock solutions, ensuring the integrity of experimental data.
Compound Profile and Critical Safety Considerations
A thorough understanding of the compound's properties is the foundation for its proper handling. 1-Pyrenebutyric Acid-13C4 shares its core physicochemical characteristics with its unlabeled counterpart but has a higher molecular weight due to isotopic enrichment.
Table 1: Physicochemical Properties of 1-Pyrenebutyric Acid-13C4
| Property | Value | Source(s) |
| Chemical Name | 1-Pyrenebutanoic Acid-13C4 | [1] |
| CAS Number | 2727323-54-6 | [1] |
| Molecular Formula | C₁₆¹³C₄H₁₆O₂ | [1][2] |
| Molecular Weight | 292.31 g/mol | [1][2] |
| Appearance | Pale yellow to yellow-beige crystalline powder | [3][4][5] |
| Solubility | DMSO (100 mg/mL with sonication), partially soluble in water, soluble in methanol with heat. | [3][6][7] |
| Storage | 2-8°C (short-term), -20°C (long-term, protected from light) | [1][8] |
Safety & Handling: A Mandate for Caution
As a matter of laboratory best practice, all chemicals should be handled with care. 1-Pyrenebutyric acid is classified as a skin, eye, and potential respiratory irritant.[9][10] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.
-
Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[9][11] An eyewash station and safety shower must be readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[10][12] When weighing the powder, a dust mask (e.g., N95) is recommended.[10]
-
Light Sensitivity: The pyrene moiety is inherently fluorescent and thus highly sensitive to light, particularly UV and short-wavelength visible light.[13] Photodegradation can compromise the integrity of the standard, leading to inaccurate quantification.[14] All handling, storage, and experimental procedures should be conducted with measures to protect the compound from light.[15]
Foundational Principles: The Rationale Behind the Protocol
An effective protocol is not merely a list of steps but a reasoned workflow. Understanding the causality behind each choice is critical for troubleshooting and adapting the protocol as needed.
The Imperative of Purity and Accurate Weighing
Isotopically labeled compounds serve as primary or secondary standards in quantitative analysis.[16][17] Their purpose is to provide a known concentration reference against which an unknown sample can be measured.[16] The entire premise of accurate quantification rests on the initial mass measurement. Using a calibrated, high-precision analytical balance is non-negotiable.[18] The high molar mass of the compound helps to minimize the relative error during weighing.[18][19]
Strategic Solvent Selection
The choice of solvent is dictated by two primary factors: the compound's solubility and its compatibility with downstream applications.
-
Solubility: 1-Pyrenebutyric Acid-13C4, like its unlabeled form, is poorly soluble in aqueous solutions but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[6] DMSO is an excellent choice for creating a high-concentration primary stock solution.
-
Application Compatibility: DMSO is a common solvent in biological assays. However, high concentrations can be detrimental to cells or analytical instrumentation. Therefore, the primary stock is typically diluted significantly into an aqueous buffer or cell culture medium for the final working solution.
Combating Photodegradation: A Constant Vigilance
Light exposure can induce molecular interactions that lead to the formation of impurities, fundamentally altering the concentration of the standard.[13][14] The protocol integrates light protection at every stage:
-
Containers: Use amber-colored glass vials or opaque polypropylene tubes.[15] For clear tubes, wrapping them in aluminum foil is an effective alternative.[14][20]
-
Working Environment: Minimize ambient light where possible. Avoid working in direct sunlight or under intense artificial lighting.[15]
-
Storage: Always store solutions, both stock and working, protected from light.[8]
Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent working solutions.
Materials and Equipment
-
1-Pyrenebutyric Acid-13C4 (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Amber glass vials or opaque microcentrifuge tubes with secure caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath (recommended)
-
Appropriate PPE (gloves, safety glasses, lab coat)
Step-by-Step Methodology
-
Calculation: Determine the mass of 1-Pyrenebutyric Acid-13C4 required. The molecular weight is 292.31 g/mol . To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = (10 × 10⁻³ mol/L) × (1 × 10⁻³ L) × (292.31 g/mol ) × 1000 (mg/g)
-
Mass (mg) = 2.9231 mg
-
-
Weighing:
-
Place a clean, dry amber vial or opaque tube on the analytical balance and tare the weight.
-
Carefully weigh approximately 2.92 mg of the 1-Pyrenebutyric Acid-13C4 powder directly into the vial. Record the exact mass to four decimal places (e.g., 2.9245 mg). Precision is paramount.[18]
-
-
Solubilization:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the vial. To ensure accuracy, adjust the volume of DMSO based on the actual mass weighed.
-
Volume (mL) = [Mass (mg) / 292.31 ( g/mol )] / 10 (mmol/L)
-
Example: For a weighed mass of 2.9245 mg, the required DMSO volume is 1.0005 mL (or 1000.5 µL).
-
Cap the vial securely.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
For complete dissolution, place the vial in a sonicator bath for 5-10 minutes.[6] This uses ultrasonic waves to break up any small aggregates.
-
Visually inspect the solution against a light source (briefly) to ensure no solid particles remain. The solution should be clear.
-
-
Labeling and Storage:
Workflow Visualization
Caption: Workflow for preparing a 10 mM primary stock solution.
Protocol: Preparation of Working Solutions via Serial Dilution
Working solutions are prepared fresh from the primary stock for each experiment to ensure concentration accuracy and minimize degradation.[21]
Step-by-Step Methodology
-
Thaw and Mix:
-
Remove the primary stock solution from the -20°C freezer and allow it to thaw completely at room temperature, protected from light.
-
Once thawed, vortex the primary stock solution gently to ensure homogeneity, as components can concentrate during freezing.
-
-
Calculate Dilution:
-
Use the dilution formula C₁V₁ = C₂V₂ to determine the required volume of the stock solution.
-
C₁: Concentration of the stock solution (e.g., 10 mM)
-
V₁: Volume of the stock solution to be determined
-
C₂: Desired concentration of the working solution (e.g., 100 µM)
-
V₂: Desired final volume of the working solution (e.g., 1 mL)
-
V₁ = (C₂ × V₂) / C₁
-
V₁ = (100 µM × 1 mL) / 10,000 µM = 0.01 mL (or 10 µL)
-
-
Perform Dilution:
-
Pipette the appropriate volume of the final diluent (e.g., assay buffer, cell culture medium) into a new, clearly labeled, light-protected tube. For the example above, this would be 990 µL (1000 µL - 10 µL).
-
Using a calibrated micropipette, transfer 10 µL of the 10 mM primary stock solution into the tube containing the diluent.
-
Cap the tube and vortex thoroughly to ensure complete mixing.
-
-
Use Promptly: Working solutions, especially those in aqueous buffers, should be used immediately or within the same day. Do not store diluted aqueous solutions for extended periods unless stability data is available for that specific buffer system.
Serial Dilution Visualization
Caption: Example of a serial dilution from a primary stock solution.
Quality Control and Validation
A prepared standard is only as reliable as its verification.[22] Quality control (QC) is a continuous process designed to ensure the accuracy and precision of your stock solutions.[23][24]
-
Documentation: Maintain a detailed logbook for all standard preparations.[18] Record the date, operator, mass of the compound, lot number, volume of solvent, calculated final concentration, and storage location. This traceability is crucial for regulatory compliance and troubleshooting.[16]
-
Purity Confirmation (Optional): While the manufacturer provides a Certificate of Analysis (CofA), the concentration and purity of a freshly made stock solution can be cross-verified. A UV-Vis spectrophotometer can be used to measure the absorbance at the known λmax of pyrenebutyric acid (~343 nm) and confirm the concentration using the Beer-Lambert law, provided the molar extinction coefficient is known for the specific solvent.
-
System Suitability: Before running a batch of samples, analyze a QC sample prepared from the stock solution. This confirms that the entire analytical system (e.g., LC-MS) is performing correctly and that the standard is behaving as expected.[25]
-
Avoid Cross-Contamination: Always use fresh, sterile pipette tips for each solution to prevent cross-contamination between the stock and diluted solutions.
Storage and Stability
Proper storage is essential to maintain the integrity of the 1-Pyrenebutyric Acid-13C4 solutions over time.
Table 2: Recommended Storage and Handling Summary
| Solution Type | Storage Temperature | Duration | Key Considerations |
| Solid Compound | 2-8°C or -20°C | Per Manufacturer | Keep in original desiccated, light-proof container. |
| Primary Stock (DMSO) | -20°C | Up to 6 months[6] | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light. |
| Working Solutions (Aqueous) | 2-8°C | < 24 hours | Prepare fresh daily for each experiment. Protect from light. |
Rationale for Aliquoting: Repeatedly freezing and thawing a stock solution can introduce water condensation from the air, which can alter the concentration and potentially cause the compound to precipitate over time. Creating single-use aliquots mitigates this risk significantly.[21]
References
-
Pharmaffiliates. (n.d.). 1-Pyrenebutyric Acid-13C4. Retrieved from [Link]
-
Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). News-Medical.Net. Retrieved from [Link]
-
Pure Synth. (2025, October 23). Analytical Standards in Quality Control: Ensuring Lab Reliability. Retrieved from [Link]
-
Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]
-
The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Retrieved from [Link]
-
Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20). Retrieved from [Link]
-
Science Ready. (n.d.). How to Make a Standard Solution – HSC Chemistry. Retrieved from [Link]
-
Pharmaguideline. (2010, September 27). Preparation of Standard Solutions. Retrieved from [Link]
-
Sheffield Assay Office. (n.d.). Analytical Quality Controls. Retrieved from [Link]
-
Preparation of Standard Solutions Theory. (n.d.). University of Mustansiriyah. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Exploring the Chemical Properties and Synthesis of 1-Pyrenebutyric Acid (CAS 3443-45-6). Retrieved from [Link]
-
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Retrieved from [Link]
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]
-
The Indispensable Role of Analytical Chemistry in Quality Control and Compliance. (2025, September 19). Retrieved from [Link]
-
Wikipedia. (n.d.). Analytical quality control. Retrieved from [Link]
-
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]
-
Dell'isola, A., et al. (2022). A practical guide for the preparation of 13C1-labeled α-amino acids using aldehyde catalysis with isotopically labeled CO2. Nature Protocols. Retrieved from [Link]
-
Crüsemann, M., et al. (2021). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. 1-PYRENEBUTYRIC ACID | 3443-45-6 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. nbinno.com [nbinno.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fishersci.com [fishersci.com]
- 10. 1-芘丁酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. 1-Pyrenebutyric acid N-hydroxysuccinimide ester 95 114932-60-4 [sigmaaldrich.com]
- 13. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 14. lfatabletpresses.com [lfatabletpresses.com]
- 15. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 16. pure-synth.com [pure-synth.com]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 19. scienceready.com.au [scienceready.com.au]
- 20. camlab.co.uk [camlab.co.uk]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. The Indispensable Role of Analytical Chemistry in Quality Control and Compliance | Lab Manager [labmanager.com]
- 23. Analytical Quality Controls | Sheffield Assay Office [assayoffice.co.uk]
- 24. Analytical quality control - Wikipedia [en.wikipedia.org]
- 25. Analytical Quality Control in an Industrial Laboratory [sigmaaldrich.com]
quantitative analysis of pyrene metabolites using isotope dilution mass spectrometry
Application Note: AN-TOX-2026-02
High-Sensitivity Biomonitoring of PAH Exposure
Executive Summary
Polycyclic Aromatic Hydrocarbons (PAHs) are ubiquitous environmental toxicants resulting from incomplete combustion.[1][2] Among them, pyrene is highly abundant, making its primary metabolite, 1-Hydroxypyrene (1-OHP) , the "gold standard" biomarker for assessing total PAH exposure in occupational and environmental settings.[3]
However, urinary matrices are chemically complex, leading to significant ion suppression or enhancement in electrospray ionization (ESI). Standard external calibration often fails to correct for these matrix effects, compromising data integrity.
This protocol details a Isotope Dilution Mass Spectrometry (IDMS) workflow. By utilizing deuterium-labeled internal standards (1-OHP-d9) introduced prior to sample preparation, this method creates a self-validating system where the internal standard compensates for extraction losses, enzymatic inefficiency, and ionization suppression in real-time.
Scientific Principle: The IDMS Advantage
The core of this method is Isotope Dilution .[4] Unlike external calibration, IDMS relies on the ratio of the native analyte to its isotopically labeled analogue.
-
Enzymatic Deconjugation: 1-OHP exists in urine primarily as glucuronide and sulfate conjugates. These must be hydrolyzed to free 1-OHP for analysis.
-
Co-Elution: The 1-OHP-d9 internal standard is chemically identical to the target but distinguishable by mass. It co-elutes with 1-OHP, experiencing the exact same matrix environment at the exact same moment.
-
Quantification: Concentration is derived not from absolute intensity, but from the response ratio, effectively nullifying matrix effects.
Analytical Workflow
Figure 1: End-to-end analytical workflow for 1-Hydroxypyrene quantification.
Materials and Reagents
| Component | Specification | Purpose |
| Analyte Standard | 1-Hydroxypyrene (99% purity) | Calibration |
| Internal Standard | 1-Hydroxypyrene-d9 (98 atom % D) | Error correction (IDMS) |
| Enzyme | Deconjugation of metabolites | |
| Buffer | Sodium Acetate (0.1 M, pH 5.0) | Optimal enzyme activity |
| SPE Cartridges | Polymeric Reversed-Phase (e.g., Oasis HLB or C18) | Matrix cleanup |
| Mobile Phases | A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) | Chromatographic separation |
Detailed Protocol
Step 1: Enzymatic Hydrolysis
Crucial Step: If hydrolysis is incomplete, the result will severely underestimate exposure.
-
Thaw urine samples to room temperature and vortex.
-
Transfer 1.0 mL of urine into a glass tube.
-
IMMEDIATELY add 20 µL of Internal Standard Solution (1-OHP-d9 at 100 ng/mL).
-
Note: Adding IS before hydrolysis ensures it tracks the enzyme efficiency and extraction recovery.
-
-
Add 1.0 mL of 0.1 M Sodium Acetate buffer (pH 5.0) containing
-glucuronidase/arylsulfatase (approx. 2000 units/mL). -
Incubate at 37°C for 16–18 hours (overnight).
-
Alternative: 60°C for 3 hours (validate thermal stability in your lab first).
-
Step 2: Solid Phase Extraction (SPE)
-
Conditioning: Wash cartridge with 2 mL Methanol followed by 2 mL Water.
-
Loading: Load the hydrolyzed sample (approx. 2 mL) onto the cartridge.
-
Washing: Wash with 2 mL of 10-20% Methanol in water (removes salts and polar interferences).
-
Elution: Elute 1-OHP with 2 mL of 100% Acetonitrile .
-
Concentration: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase (50:50 Water:Acetonitrile).
Step 3: LC-MS/MS Instrumentation Parameters
Liquid Chromatography (LC)
-
Column: C18 Reversed-Phase (2.1 x 50 mm, 1.7 µm particle size).
-
Flow Rate: 0.3 mL/min.
-
Injection Vol: 5–10 µL.
-
Gradient:
-
0–1 min: 30% B
-
1–5 min: Ramp to 95% B
-
5–7 min: Hold 95% B
-
7.1 min: Re-equilibrate 30% B
-
Mass Spectrometry (MS/MS)
-
Source: Electrospray Ionization (ESI).[5]
-
Polarity: Negative Mode (Phenolic protons ionize best in negative mode).
-
Acquisition: Multiple Reaction Monitoring (MRM).[6]
MRM Transitions Table
| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |
| 1-Hydroxypyrene | 217.1 [M-H]⁻ | 189.1 (Loss of CO) | Quantifier | 35 |
| 217.1 | 160.1 | Qualifier | 45 | |
| 1-OHP-d9 (IS) | 226.1 [M-H]⁻ | 198.1 (Loss of CO) | Quantifier | 35 |
Data Analysis & Calculations
In IDMS, we do not plot absolute Area vs. Concentration. We plot the Area Ratio vs. Concentration Ratio .
The Response Factor (RF)
Calculate the Response Factor from your calibration standards:
Sample Calculation
To determine the concentration of 1-OHP in an unknown urine sample:
- : Concentration of 1-OHP in urine.[3][5][7][8][9][10]
- : Final concentration of Internal Standard added.
- : Integrated peak area of 1-OHP (217.1 -> 189.1).
- : Integrated peak area of 1-OHP-d9 (226.1 -> 198.1).
Creatinine Correction
Because urine dilution varies by hydration status, results must be normalized to creatinine:
Validation Criteria (CDC/NHANES Standards)
| Parameter | Acceptance Criteria | Notes |
| Linearity ( | > 0.995 | Range: 0.1 – 50 ng/mL |
| Limit of Detection (LOD) | < 0.05 ng/mL | Based on S/N > 3 or 3 |
| Accuracy (Spike Recovery) | 85% – 115% | Spiked into blank urine matrix |
| Precision (CV%) | < 15% | Inter-day and Intra-day |
| Ion Ratio (Qual/Quant) | ± 20% of Standard | Ensures peak purity |
Troubleshooting Diagram
Figure 2: Diagnostic logic for low sensitivity issues.
References
-
Centers for Disease Control and Prevention (CDC). (2019). Laboratory Procedure Manual: Polycyclic Aromatic Hydrocarbons (PAHs) in Urine (Method 6705.04).[1] National Center for Environmental Health.[1][11] [Link]
-
Wang, Y., et al. (2017).[11] "Online solid phase extraction-high performance liquid chromatography-tandem mass spectrometry method for the determination of monohydroxylated polycyclic aromatic hydrocarbons in human urine." Journal of Chromatography B, 1040, 192-199.
-
World Health Organization (WHO). (2024). Biomarkers in Risk Assessment: Validity and Validation. IPCS Environmental Health Criteria. [Link]
-
Li, M., et al. (2016).[8] "A simple analytical method of determining 1-hydroxypyrene glucuronide in human urine by isotope dilution with ultra performance liquid chromatography-tandem mass spectrometry." Analytical and Bioanalytical Chemistry, 409, 1513–1518.[8][10] [Link]
Sources
- 1. wwwn.cdc.gov [wwwn.cdc.gov]
- 2. nj.gov [nj.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. osti.gov [osti.gov]
- 5. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. scispace.com [scispace.com]
- 8. A simple analytical method of determining 1-hydroxypyrene glucuronide in human urine by isotope dilution with ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fortunejournals.com [fortunejournals.com]
- 10. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 11. PAH_J [wwwn.cdc.gov]
synthesis of 13C-labeled pyrene esters for material science tracking
Executive Summary
This guide details the synthesis and application of Pyrene-1-methyl [1-13C]acetate , a model probe designed for dual-mode tracking in material science and drug delivery systems. By coupling the environmentally sensitive fluorescence of pyrene with a stable isotope label (
This protocol utilizes a modified Steglich Esterification , chosen for its mild conditions that preserve the integrity of the aromatic system while ensuring high-yield coupling of isotopic reagents.
Scientific Rationale & Mechanism
The Dual-Tracking Advantage
Standard fluorescent labeling suffers from quenching in complex matrices (e.g., biological tissues, dense polymers), rendering quantitative data unreliable. Integrating a
| Tracking Mode | Methodology | Primary Data Output | Limitation Solved |
| Fluorescence | Pyrene Excimer Formation | Probes local viscosity, polarity, and aggregation state. | |
| Mass Spectrometry | Provides absolute molar quantification, independent of quenching. |
Synthesis Strategy: Steglich Esterification
We utilize
-
Why DCC? Activates the
C-labeled carboxylic acid to an -acylisourea intermediate. -
Why DMAP? Acts as a nucleophilic transfer catalyst, accelerating the reaction with the sterically hindered pyrene-1-methanol and suppressing
-acylurea side products.
Workflow Visualization
The following diagram outlines the chemical synthesis pathway and the subsequent dual-mode application logic.
Caption: Workflow depicting the Steglich synthesis of 13C-pyrene esters and their divergent analytical readouts.
Experimental Protocol: Synthesis of Pyrene-1-methyl [1-13C]acetate
Safety Note: Pyrene derivatives are polycyclic aromatic hydrocarbons (PAHs). All operations must be performed in a fume hood using nitrile gloves.
Reagents & Materials
| Reagent | Equiv. | MW ( g/mol ) | Role |
| Pyrene-1-methanol | 1.0 | 232.28 | Fluorescent Core |
| [1-13C]Acetic Acid | 1.1 | 61.05 | Isotopic Label Source |
| DCC | 1.1 | 206.33 | Coupling Agent |
| DMAP | 0.1 | 122.17 | Nucleophilic Catalyst |
| Dichloromethane (DCM) | Solvent | - | Anhydrous Solvent |
Step-by-Step Procedure
-
Preparation of Reagents:
-
Dry Pyrene-1-methanol in a vacuum desiccator for 4 hours prior to use.
-
Ensure DCM is anhydrous (distilled over CaH
or from a solvent purification system).
-
-
Activation (0 min):
-
In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve [1-13C]Acetic Acid (1.1 eq) in anhydrous DCM (10 mL).
-
Add Pyrene-1-methanol (1.0 eq) and DMAP (0.1 eq). Stir until fully dissolved.
-
-
Coupling Reaction (0 - 180 min):
-
Cool the solution to 0°C using an ice bath.
-
Add DCC (1.1 eq) in one portion.
-
Observation: The solution will become cloudy within 10–20 minutes as dicyclohexylurea (DCU) precipitates.
-
Remove the ice bath after 30 minutes and allow the reaction to stir at room temperature for 3 hours.
-
QC Check: Monitor reaction progress via TLC (Silica; Hexane:EtOAc 4:1). The product will have a higher R
than the starting alcohol.
-
-
Work-up:
-
Filter the reaction mixture through a sintered glass funnel (or Celite pad) to remove the precipitated DCU urea byproduct.
-
Wash the filtrate with 1N HCl (2 x 10 mL) to remove DMAP and unreacted amine species.
-
Wash with Saturated NaHCO
(2 x 10 mL) to remove excess labeled acetic acid. -
Dry the organic layer over anhydrous MgSO
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via silica gel flash chromatography.
-
Eluent: Gradient of Hexane -> Hexane:EtOAc (9:1).
-
Collect fractions exhibiting strong blue fluorescence under UV (365 nm).
-
Characterization & Validation
To ensure scientific integrity, the synthesized probe must meet the following criteria:
-
H NMR (CDCl
, 400 MHz):-
Look for the pyrene aromatic protons (8.0–8.5 ppm).
-
Key Shift: The methylene protons (-CH
-O-) will appear as a singlet around 5.9 ppm. -
Isotope Coupling: The methyl protons of the acetate (-O-CO-CH
) will appear as a doublet (due to coupling with the C carbonyl) rather than a singlet, centered at 2.2 ppm.
-
-
C NMR (CDCl
, 100 MHz):-
Diagnostic Peak: An intensely enhanced signal at
~171 ppm corresponding to the labeled carbonyl ( C =O). This peak intensity will be significantly higher than natural abundance signals.
-
-
Mass Spectrometry (HRMS):
-
Target
: [M] = Calculated Mass + 1.00335 Da (due to C). -
Confirm isotopic purity by comparing the M+1 / M ratio against natural abundance simulations.
-
Application Protocol: Material Tracking
Fluorescence Tracking (Structural Integrity)
-
Setup: Dissolve the labeled ester in the polymer matrix or solvent of interest.
-
Measurement: Excite at 345 nm.
-
Analysis: Measure emission intensity at 375 nm (
, Monomer) and 470 nm ( , Excimer). -
Interpretation:
-
High
: Indicates high local concentration or aggregation (intact micelle/polymer domain). -
Low
: Indicates dispersion or degradation of the material.
-
Isotope Dilution Quantification (Release Kinetics)
-
Scenario: Quantifying the release of the "drug mimic" (acetate) from a hydrolyzing polymer.
-
Protocol:
-
Aliquot sample from the degradation medium.
-
Spike with a known concentration of unlabeled acetate (standard).
-
Analyze via LC-MS in Negative Ion Mode (for acetate) or Positive Mode (if tracking the pyrene alcohol).
-
Calculation: Use the ratio of the
C-labeled peak (from the probe) to the C peak (spike) to calculate the absolute concentration of released material, correcting for ionization suppression.
-
References
-
Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] [Link]
-
Casier, R., Gauthier, M., & Duhamel, J. (2016). Using Pyrene Excimer Fluorescence to Probe Polymer Diffusion in Latex Films.[3] Macromolecules, 49(14), 5199–5208. [Link]
-
Winnik, F. M. (1993). Photophysics of preassociated pyrenes in aqueous polymer solutions and in other organized media.[4] Chemical Reviews, 93(2), 587–614. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]
Sources
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 4. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 1-Pyrenebutyric Acid-13C4
Welcome to the technical support guide for 1-Pyrenebutyric Acid-13C4 (PBA-13C4). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and troubleshooting for one of the most common challenges encountered with this valuable fluorescent probe: its limited solubility in aqueous buffers.
Introduction: The Solubility Challenge
1-Pyrenebutyric acid (PBA) and its isotopically labeled variant, PBA-13C4, are widely used as fluorescent probes to study biological systems, including proteins, lipids, and nucleic acids.[1][2][3] Its utility stems from the pyrene moiety's sensitivity to its local environment. However, this large, hydrophobic polycyclic aromatic hydrocarbon (PAH) structure is also the source of its primary drawback: very poor water solubility.[4][5][6] While the terminal carboxylic acid group provides a slight increase in polarity, it is often insufficient to achieve the desired concentrations in typical physiological buffers.
This guide provides a systematic approach to overcoming this challenge, explaining the mechanisms behind each method and offering detailed protocols for immediate application.
Frequently Asked Questions (FAQs)
Q1: Why is 1-Pyrenebutyric Acid-13C4 so difficult to dissolve in aqueous buffers?
The molecular structure of PBA-13C4 contains two opposing features:
-
A Hydrophobic Core: The large pyrene ring system is nonpolar and water-repelling (hydrophobic). This is the dominant feature of the molecule and the primary reason for its low aqueous solubility.[6]
-
A Hydrophilic Group: The terminal butyric acid group (-COOH) is polar and capable of hydrogen bonding. However, its contribution is often insufficient to overcome the hydrophobicity of the pyrene core.[2]
Therefore, PBA-13C4 is classified as a poorly water-soluble, hydrophobic compound.[4][5]
Q2: I'm starting a new experiment. What is the very first thing I should try?
The most common and effective starting point is to prepare a concentrated stock solution in a water-miscible organic co-solvent and then dilute this stock into your aqueous buffer.
Causality: This strategy bypasses the initial, difficult step of dissolving the solid powder directly in water. By first dissolving the compound in a solvent where it is highly soluble (like Dimethyl Sulfoxide, DMSO), you can create a high-concentration, homogenous liquid stock. This stock can then be diluted into the final aqueous buffer, where the co-solvent helps to keep the PBA-13C4 dispersed and soluble at lower working concentrations.[7][8] Dimethyl sulfoxide (DMSO) is an excellent choice for initial stock preparation due to its high solubilizing capacity for hydrophobic compounds and miscibility with water.[9][10][11]
Q3: How does adjusting the pH of my buffer improve solubility?
Adjusting the pH is a powerful technique that directly targets the carboxylic acid group on the molecule.
Mechanism: 1-Pyrenebutyric acid is a weak acid with a predicted pKa of approximately 4.76.[1][5]
-
At Low pH (pH < pKa): The carboxylic acid group remains protonated (-COOH). In this neutral form, the molecule is less polar and thus less soluble in water.[12][13]
-
At High pH (pH > pKa): The carboxylic acid group loses its proton (deprotonates) to become a negatively charged carboxylate ion (-COO⁻). This charge dramatically increases the molecule's polarity and its interaction with water molecules, leading to significantly enhanced solubility.[12][13][14][15]
Therefore, preparing your aqueous buffer at a pH of 7.0 or higher will convert the PBA-13C4 to its more soluble salt form.
Q4: What are cyclodextrins and when should I consider using them?
Cyclodextrins are excellent solubilizing agents to use when you need to avoid organic co-solvents or when pH modification is not suitable for your experimental system.
Mechanism: Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure. The exterior of the "donut" is hydrophilic (water-loving), while the central cavity is hydrophobic (water-repelling).[16][17] The hydrophobic pyrene core of PBA-13C4 can fit inside this cavity, forming an "inclusion complex."[18][19] This complex effectively shields the hydrophobic part of the PBA-13C4 from the aqueous environment, presenting a new, larger molecule with a hydrophilic exterior, which dramatically increases its solubility in water.[17][18] Modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), offer even greater solubility and reduced toxicity.
Q5: Can I use surfactants like Tween®-80 or Triton™ X-100?
Yes, surfactants are another powerful tool, particularly for solubilizing PAHs like pyrene.[20][21]
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble in water to form spherical structures called micelles.[21][22] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic pyrene group of PBA-13C4 will partition into the hydrophobic core of the micelle, effectively being "dissolved" in this microenvironment, while the hydrophilic shell of the micelle keeps the entire structure soluble in the aqueous buffer.[21][23]
Troubleshooting Guide
| Problem / Observation | Primary Cause(s) | Recommended Solutions & Explanations |
| Solid powder will not dissolve; particles remain suspended. | Insufficient Solubilizing Power: The aqueous buffer alone cannot overcome the crystal lattice energy and hydrophobicity of the solid PBA-13C4. | 1. Prepare a Stock Solution: Dissolve the solid in 100% DMSO first to create a concentrated stock (e.g., 10-100 mM). Then, dilute this stock into your buffer.[9][11] 2. Increase pH: Ensure your buffer pH is well above the pKa of ~4.76 (e.g., pH 7.4 or 8.0) to deprotonate the carboxylic acid and increase polarity.[13][14] |
| Solution is cloudy or opalescent after adding stock. | Precipitation/Aggregation: The concentration of PBA-13C4 exceeds its solubility limit in the final buffer, even with a co-solvent. The hydrophobic molecules are aggregating. | 1. Decrease Final Concentration: Your target concentration may be too high. Perform a serial dilution to find the solubility limit. 2. Increase Co-solvent Percentage: If your experiment allows, slightly increase the percentage of the organic co-solvent in the final buffer (e.g., from 0.5% to 1.0% DMSO). 3. Add a Solubilizer: Incorporate HP-β-cyclodextrin or a surfactant (above its CMC) into your buffer before adding the PBA-13C4 stock.[18][20] |
| Compound dissolves initially but precipitates over time. | Metastable Solution/Temperature Effects: The initial solution was supersaturated and is now crashing out. Alternatively, a change in temperature has lowered the compound's solubility. | 1. Verify Final Concentration: Ensure you are working below the true solubility limit. 2. Maintain Constant Temperature: Store and use the solution at a consistent temperature. Avoid storing solutions in the cold unless specifically validated. 3. Use a Stronger Solubilization Method: A cyclodextrin or surfactant-based formulation will provide greater thermodynamic stability than a simple co-solvent system.[16][17] |
| Low or inconsistent fluorescence signal. | Quenching or Aggregation: At high concentrations, pyrene molecules can stack together (aggregate), which quenches their fluorescence. Dissolved oxygen is also a potent quencher.[24] | 1. Optimize Concentration: Operate within a concentration range where fluorescence is linear. This is often in the low micromolar (µM) to nanomolar (nM) range.[24] 2. Deoxygenate Buffer: If your experiment is sensitive, sparge the buffer with an inert gas like nitrogen or argon before measurements to remove dissolved oxygen.[24] |
Visualizing the Mechanisms & Workflow
A logical workflow can help you select the appropriate solubilization strategy for your specific experimental needs.
Caption: Effect of pH on the ionization state and solubility of PBA.
Mechanism 2: Cyclodextrin Inclusion Complex
Caption: Encapsulation of PBA by a cyclodextrin to form a soluble complex.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This is the recommended starting point for most applications.
Materials:
-
1-Pyrenebutyric Acid-13C4 (MW: 292.31 g/mol , assuming four 13C atoms) [3][25]* Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Amber glass vial or microcentrifuge tube
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L × 0.001 L × 292.31 g/mol × 1000 mg/g = 2.92 mg
-
Weigh Compound: Carefully weigh out approximately 2.92 mg of PBA-13C4 into a clean, dry amber vial. [9]Record the exact weight.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial securely and vortex vigorously for 1-2 minutes. If any solid remains, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear and pale yellow. [9][11]5. Storage: Store the stock solution at -20°C or -80°C, protected from light. Ensure the vial is tightly sealed to prevent moisture absorption by the DMSO.
Protocol 2: pH-Mediated Solubilization in Aqueous Buffer
This protocol is effective when the final working solution needs to be free of organic co-solvents.
Materials:
-
PBA-13C4
-
Aqueous buffer of choice (e.g., PBS, Tris)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare Buffer: Prepare your desired buffer at a slightly acidic pH (e.g., pH 6.0) to start.
-
Add PBA-13C4: Add the solid PBA-13C4 powder directly to the buffer with vigorous stirring. A cloudy suspension will form.
-
Adjust pH: While monitoring with a pH meter, slowly add the 1 M NaOH solution dropwise.
-
Observe Dissolution: As the pH increases and surpasses ~6.0-7.0, the suspension will begin to clear. Continue adding NaOH until the solution is completely clear and your target pH (e.g., pH 7.4) is reached and stable.
-
Finalize Volume: If necessary, adjust the final volume with additional buffer to reach the target concentration. Filter the final solution through a 0.22 µm filter to remove any potential micro-particulates.
Protocol 3: Solubilization using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This is a robust method for creating stable, solvent-free aqueous solutions.
Materials:
-
PBA-13C4
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Aqueous buffer of choice
-
Stir plate and stir bar
Procedure:
-
Prepare Cyclodextrin Solution: First, dissolve the HP-β-CD in your aqueous buffer. A common starting concentration is 2-10% (w/v). For example, to make a 5% solution, dissolve 5 grams of HP-β-CD in a final volume of 100 mL of buffer. This may require gentle warming and stirring.
-
Add PBA-13C4: Add the solid PBA-13C4 powder directly to the clear cyclodextrin-buffer solution.
-
Facilitate Complexation: Stir the mixture vigorously at room temperature for several hours (or overnight for best results) to allow for the formation of the inclusion complex. The solution should become clear.
-
Filter: Pass the final solution through a 0.22 µm syringe filter to ensure it is sterile and free of any undissolved material.
Summary of Solubilization Methods
| Method | Mechanism of Action | Advantages | Disadvantages | Best For... |
| Co-solvent (e.g., DMSO) | Reduces the polarity of the bulk solvent, allowing the hydrophobic solute to dissolve. [7] | Simple, fast, and effective for creating concentrated stock solutions. | May interfere with some biological assays; can be toxic to cells at higher concentrations. | Initial stock preparation and experiments where low percentages (<1%) of co-solvent are tolerated. |
| pH Adjustment | Deprotonates the carboxylic acid to a more polar, charged carboxylate ion, increasing water solubility. [12][14] | Creates a true solution free of organic solvents. Cost-effective. | Only works for ionizable compounds; requires the experimental system to be stable at a pH > pKa. | Preparing solvent-free working solutions for use in cell-free assays or with robust biological systems. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic pyrene moiety within its nonpolar cavity, forming a soluble inclusion complex. [17][18] | Biocompatible, highly effective, creates stable solutions, avoids organic solvents. [18][19] | More expensive; the large cyclodextrin molecule may cause steric hindrance in some binding assays. | Sensitive biological experiments, in vivo studies, and when co-solvents or pH changes must be avoided. |
| Surfactants (e.g., Tween®-80) | Incorporates the hydrophobic molecule into the nonpolar core of a micelle. [21][22] | High solubilizing capacity for very hydrophobic compounds. | Can disrupt cell membranes; may interfere with protein structure and function. | In vitro assays where cell viability is not a concern; formulation development. |
References
-
ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]
-
Patel, K., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. International Journal of Pharmaceutical and Clinical Research, 8(6), 629-638. Available from: [Link]
-
Hilaris Publisher. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Nanomedicine & Nanotechnology. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Properties and Synthesis of 1-Pyrenebutyric Acid (CAS 3443-45-6). Available from: [Link]
-
Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Available from: [Link]
-
Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 727. Available from: [Link]
-
Jicsinszky, L., et al. (2014). Synthesis of uniform cyclodextrin thioethers to transport hydrophobic drugs. Beilstein Journal of Organic Chemistry, 10, 2919-2927. Available from: [Link]
-
IOSR Journal. (2015). Solubility enhancement – A challenge for hydrophobic drugs. IOSR Journal of Pharmacy and Biological Sciences, 10(6), 50-60. Available from: [Link]
- Google Patents. (2004). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
MDPI. (2025). Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. Gels, 11(3), 184. Available from: [Link]
-
IWA Publishing. (1991). Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions. Water Science and Technology, 23(1-3), 409-418. Available from: [Link]
-
ResearchGate. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Available from: [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Advanced Pharmaceutical Technology & Research, 12(2), 107-114. Available from: [Link]
-
RSC Publishing. (2015). New relationship models for solvent–pyrene solubility based on molecular structure and empirical properties. RSC Advances, 5, 78621-78630. Available from: [Link]
-
PubMed. (1982). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 71(12), 1347-50. Available from: [Link]
-
IWA Publishing. (1990). SURFACTANT SOLUBILIZATION OF POLYCYCLIC AROMATIC HYDROCARBON COMPOUNDS IN SOIL-WATER SUSPENSIONS. Water Science and Technology, 23(1-3), 409-418. Available from: [Link]
-
ResearchGate. (2011). Solubility of pyrene in simple and mixed solvent systems. Available from: [Link]
-
ACS Publications. (2004). Selective Solubilization of Polycyclic Aromatic Hydrocarbons from Multicomponent Nonaqueous-Phase Liquids into Nonionic Surfactant Micelles. Environmental Science & Technology, 38(21), 5731–5737. Available from: [Link]
-
MDPI. (2002). Effect of Organic Solvents and Biologically Relevant Ions on the Light-Induced DNA Cleavage by Pyrene and Its Amino and Hydroxy Derivatives. Molecules, 7(10), 717-728. Available from: [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available from: [Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available from: [Link]
-
Pharmaffiliates. (n.d.). 1-Pyrenebutyric Acid-13C4 | CAS No : 2727323-54-6. Available from: [Link]
-
ChemRxiv. (2023). Enhanced Solubility and Deprotection of Pyrene-4,5,9,10-tetraones through Propylene Glycol and Propane Diol Protection. Available from: [Link]
-
PMC. (2023). Enhanced Solubility and Deprotection of Pyrene-4,5,9,10-tetraones through Propylene Glycol and Propanediol Protection. The Journal of Organic Chemistry, 88(21), 15303–15308. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]
-
YouTube. (2017). Solubility enhancement by cosolvent | Physical Lab | Exp. 3. Available from: [Link]
Sources
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- 2. CAS 3443-45-6: 1-Pyrenebutanoic acid | CymitQuimica [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
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- 5. Page loading... [wap.guidechem.com]
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preventing aggregation of 1-Pyrenebutyric Acid-13C4 during storage
Technical Guide: Prevention of Aggregation in 1-Pyrenebutyric Acid-13C4
Part 1: The Aggregation Challenge
1-Pyrenebutyric Acid-13C4 (PBA-13C4) is a high-value stable isotope-labeled probe used primarily for metabolic tracking via NMR/MS and non-covalent functionalization of carbon nanostructures. While chemically robust, the pyrene moiety acts as a "molecular velcro," driving strong intermolecular
The Core Problem: In solution, pyrene derivatives do not behave like simple solutes. They exist in a dynamic equilibrium between monomers (dissolved, active) and aggregates (stacked, inactive/precipitated).
-
Storage Risk: Over time, thermodynamic drive forces these molecules to stack, forming ground-state dimers or micro-crystals.
-
The 13C4 Factor: Unlike standard PBA, the 13C4 variant represents a significant financial investment. Loss of titer due to irreversible precipitation or heterogeneous sampling from an aggregated stock directly compromises quantitative mass spectrometry data.
Part 2: Storage & Handling Fundamentals (FAQ)
Q1: What is the optimal solvent for long-term storage?
Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) .
-
The Logic: Pyrene is highly hydrophobic. Protic solvents (Ethanol, Methanol) or water promote hydrophobic collapse, accelerating aggregation. Aprotic polar solvents like DMSO disrupt these interactions better than alcohols.
-
Critical Caveat: DMSO is hygroscopic. Absorbed atmospheric water will act as an "anti-solvent," forcing the PBA-13C4 out of solution over time. Always store under inert gas (Argon/Nitrogen) with a tight seal.
Q2: What is the "Safe Zone" for concentration?
Limit:
-
The Logic: Aggregation is a second-order kinetic process; the rate increases exponentially with concentration. Storing at >10 mM significantly increases the probability of
-stacking events. -
Best Practice: If you need higher concentrations for an experiment, prepare a 10 mM stock and concentrate it immediately before use via evaporation, rather than storing it at high density.
Q3: How does temperature affect stability?
Protocol: Store at -20°C , but warm to Room Temperature (RT) before opening .
-
The Logic: Low temperature slows chemical degradation but decreases solubility, potentially encouraging precipitation. Warming to RT ensures any micro-precipitates redissolve before you pipette, ensuring the aliquot concentration is accurate.
Part 3: Troubleshooting & Recovery (Q&A)
Issue 1: "I see a fine yellow precipitate in my thawed stock solution."
Diagnosis: Ground-state aggregation induced by freeze-thaw cycles or moisture ingress. Corrective Action:
-
Do NOT filter. Filtering removes the active isotope, altering the concentration.
-
Sonication: Place the sealed vial in a bath sonicator for 5–10 minutes at ambient temperature. Ultrasonic cavitation disrupts
-stacked lattices. -
Thermal Shock: If sonication fails, warm the solution to 40°C for 5 minutes, vortex, and sonicate again.
Issue 2: "My fluorescence signal has shifted from blue to green."
Diagnosis: Excimer Formation. Mechanism: At high local concentrations, an excited pyrene monomer binds with a ground-state pyrene to form an Excimer (Excited Dimer).
-
Monomer Emission: ~375–405 nm (Blue/UV)
-
Excimer Emission: ~470–480 nm (Green) Corrective Action: This indicates the solution is too concentrated or aggregated. Dilute the sample 10-fold in fresh solvent and re-measure. If the green peak vanishes and blue returns, the aggregation was reversible.
Part 4: Self-Validating Quality Control Protocol
Before committing this expensive reagent to an experiment, validate its state using the "Peak-to-Valley" Ratio Check .
Materials: UV-Vis Spectrophotometer or Fluorometer. Protocol:
-
Dilute a small aliquot of your stock to ~1
M in Ethanol (ethanol is used here only for the scan as it enhances vibrational structure). -
Scan Absorbance: 300 nm – 360 nm.
-
Check: Pyrene has distinct vibronic bands.
-
Pass: Distinct, sharp peaks.
-
Fail: Broad, structureless absorption bands (indicates aggregation).
-
Quantitative Data Table: Solubility & Stability
| Parameter | Recommended Condition | Risk Threshold | Consequence of Failure |
| Solvent | Anhydrous DMSO / DMF | Water > 1% | Immediate Precipitation |
| Concentration | 2 – 10 mM | > 25 mM | Irreversible Stacking |
| Temperature | -20°C (Storage) | 4°C (Long-term) | Slow Crystal Growth |
| Light | Dark / Amber Vial | UV Exposure | Photo-oxidation to Pyrenone |
Part 5: Visualizing the Workflow
Diagram 1: Storage & Handling Decision Logic
Caption: Logical workflow for determining the optimal storage state and recovery steps for PBA-13C4.
Diagram 2: Aggregation Mechanism & Detection
Caption: Molecular pathway of Pyrene aggregation and the spectral shift used for self-validation.
References
-
PubChem. (2024). 1-Pyrenebutyric acid Compound Summary. National Library of Medicine. Retrieved from [Link]
Technical Support Center: Isotope-Labeled Pyrenebutyric Acid Synthesis
Current Status: Operational | Topic: Isotopic Scrambling Mitigation | Role: Senior Application Scientist[1]
Introduction: The Isotopic Integrity Challenge
Welcome. If you are accessing this guide, you are likely observing "washout" (loss of deuterium enrichment) or "scrambling" (migration of labels) during the synthesis of isotopically labeled 1-pyrenebutyric acid (PBA).
Synthesizing stable isotope standards (e.g.,
This guide prioritizes Ionic Hydrogenation and Kinetic Control to preserve isotopic fidelity.
Module 1: Diagnostic & Workflow Visualization
Before troubleshooting specific steps, use this logic map to identify where your label is leaking.
Figure 1: Isotopic Risk Map. Red nodes indicate high-probability scrambling events during standard synthesis protocols.[1]
Module 2: The Friedel-Crafts Acylation (Aromatic Integrity)
The Issue: You are synthesizing PBA using
Troubleshooting Q&A
Q: Why is my deuterium washing out even in anhydrous DCM?
A: The exchange mechanism is catalytic. Even trace moisture creates
Q: Can I use a milder catalyst?
A: Yes. While
Optimized Protocol: Low-Temperature Acylation
-
Reagents:
-Pyrene (1 eq), Succinic Anhydride (1.1 eq), (1.1 eq - Strict Stoichiometry). -
Solvent: Nitrobenzene (stabilizes the acylium ion, preventing rearrangements).
-
Dissolution: Dissolve pyrene and succinic anhydride in nitrobenzene under
. -
Cryogenic Addition: Cool to -10°C to 0°C . Do not run at room temperature.
-
Catalyst Addition: Add
slowly. The low temperature kinetically favors the irreversible acylation over the reversible ring protonation. -
Quench: Quench immediately upon consumption of starting material (monitor by TLC) with
(if available) or ice-cold dilute HCl to minimize time in the acidic state.
Module 3: The Carbonyl Reduction (Aliphatic Integrity)
The Issue: The aromatic ring is fine, but the benzylic position (closest to the ring) has lost its isotopic label, or you see scrambling on the butyric chain.
Root Cause: Traditional reductions (Wolff-Kishner, Clemmensen) proceed through intermediates (hydrazones or enols) that allow rapid exchange of the
Comparative Analysis of Reduction Methods
| Method | Reagents | Scrambling Risk | Mechanism of Failure |
| Wolff-Kishner | CRITICAL | Base-catalyzed enolization at high temp washes out | |
| Clemmensen | HIGH | Acid-catalyzed enolization; harsh conditions.[1] | |
| Catalytic Hydrogenation | MODERATE | Risk of reducing the pyrene ring (saturation). | |
| Ionic Hydrogenation | LOW (Recommended) | Stepwise hydride transfer; avoids enol intermediates.[1] |
The Solution: Ionic Hydrogenation Protocol
This method reduces the ketone to a methylene group using a silane as a hydride donor and an acid as a proton donor. It avoids the thermodynamic equilibrium that causes scrambling.
Reagents:
-
Intermediate Keto-acid (1 eq)
-
Triethylsilane (
) (2.5 eq)[1] -
Trifluoroacetic Acid (TFA) (Solvent/Catalyst)[1]
-
Optional:
(Catalyst booster if reaction is slow)[1]
Step-by-Step Guide:
-
Setup: Place the keto-acid in a dry flask under Argon.
-
Solvent: Dissolve in minimal TFA. Note: If using deuterated precursors, use TFA-d (
) to prevent solvent-proton exchange.[1] -
Addition: Add
dropwise at room temperature. -
Mechanism: The ketone is protonated
Hydride attack from silane Alcohol intermediate Protonation/Elimination Carbocation Second hydride attack. -
Monitoring: Reaction usually completes in 2–4 hours.
-
Workup: Evaporate TFA in vacuo. Do not use aqueous workup until the acid is removed to prevent heat generation.
Module 4: Analytical Validation
You must validate that the isotope pattern matches the prediction. Mass Spectrometry (MS) alone is insufficient because it shows total mass, not position.[1]
Validation Workflow
Figure 2: QC Workflow. Multi-modal validation is required to confirm regiospecificity.
Self-Validating Check (NMR):
-
Aromatic Region (7.8 - 8.5 ppm): If you started with
-pyrene, this region should be silent (integration < 1%).[1] If you see signals, the Friedel-Crafts step failed (scrambling).[1] -
Aliphatic Region (2.0 - 3.5 ppm):
References
-
Harvey, R. G. (1997). Polycyclic Aromatic Hydrocarbons. Wiley-VCH.[1] (Standard text on PAH reactivity and Friedel-Crafts substitution patterns).
-
Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974).[1] Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651.[1]
-
Carey, F. A., & Tremper, H. S. (1969).[1] Carbonium Ion-Silane Hydride Transfer Reactions. Journal of the American Chemical Society, 91(11), 2967–2972. (Foundational mechanism for Ionic Hydrogenation preventing scrambling).
-
Nicolet, P., et al. (2021). Synthesis of 1-pyrenebutyric acid via Friedel-Crafts Acylation. (General protocol adaptation for pyrene derivatives). [1]
Sources
Validation & Comparative
A Comparative Guide to Isotopic Internal Standards: 1-Pyrenebutyric Acid-¹³C₄ vs. Deuterated Pyrene Analogs
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This is particularly true in complex matrices where analyte recovery and instrument response can be variable. In the realm of polycyclic aromatic hydrocarbon (PAH) analysis, pyrene and its derivatives are frequently monitored as environmental contaminants and biomarkers of exposure. This guide provides an in-depth, objective comparison of two classes of isotopic internal standards for pyrene analysis: ¹³C-labeled 1-pyrenebutyric acid (specifically 1-Pyrenebutyric Acid-¹³C₄) and various deuterated pyrene standards.
This comparison is grounded in fundamental principles of analytical chemistry and supported by experimental evidence to provide a clear rationale for selecting the optimal internal standard for your specific application.
The Imperative of an Ideal Internal Standard
In techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound added to a sample in a known concentration to facilitate the quantification of an analyte.[1] An ideal IS should mimic the analyte's chemical and physical properties as closely as possible, experiencing similar effects during sample preparation, extraction, and analysis, but be distinguishable by the detector.[2] This allows for the correction of variations in sample extraction efficiency, injection volume, and instrument response, including matrix effects like ion suppression or enhancement.[1][3]
Stable isotope-labeled (SIL) analogs of the analyte are considered the gold standard for internal standards because their physicochemical properties are nearly identical to the unlabeled analyte.[4] The two most common types of stable isotope labeling for organic molecules are deuterium (²H or D) substitution and carbon-13 (¹³C) enrichment.
Core Comparison: ¹³C-Labeling vs. Deuteration
The fundamental difference between 1-Pyrenebutyric Acid-¹³C₄ and deuterated pyrene standards lies in the choice of the heavy isotope and its impact on the molecule's stability and chromatographic behavior.
Isotopic Stability and the Risk of Back-Exchange
Deuterated Standards: A significant concern with deuterated standards, particularly for PAHs, is the potential for hydrogen-deuterium (H-D) exchange.[5][6] This "back-exchange" can occur under certain experimental conditions, such as in acidic or basic solutions, or during harsh sample extraction procedures.[6] If a deuterium atom on the aromatic ring is replaced by a proton from the solvent or matrix, the internal standard effectively converts back to the unlabeled analyte or a partially labeled version, leading to an underestimation of the native analyte's concentration.[7] The lability of deuterium atoms is a known issue, especially for those located on exchangeable sites like hydroxyl or amine groups, but can also occur on aromatic rings.[7]
¹³C-Labeled Standards: In contrast, ¹³C-labeled standards like 1-Pyrenebutyric Acid-¹³C₄ exhibit exceptional isotopic stability.[3] The carbon-carbon bonds of the pyrene ring system are not susceptible to exchange under typical analytical conditions.[5] This inherent stability ensures the integrity of the isotopic label throughout the entire analytical workflow, from sample storage to final detection, providing a more robust and reliable internal standard.[3][8]
Chromatographic Co-elution and Matrix Effects
Deuterated Standards: A notable drawback of deuterated standards is the potential for chromatographic separation from the native analyte, often referred to as the "isotopic effect".[3][7] The difference in mass between hydrogen and deuterium can lead to slight differences in physicochemical properties, resulting in different retention times in both gas and liquid chromatography.[3][9] This is particularly problematic in LC-MS analysis of complex samples where matrix effects are not uniform across the entire chromatographic run.[4] If the internal standard and analyte do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[4][9]
¹³C-Labeled Standards: ¹³C-labeled standards are widely considered superior in this regard because they exhibit virtually identical chromatographic behavior to their unlabeled counterparts.[2][3] The small mass difference between ¹²C and ¹³C does not typically result in a measurable retention time shift.[9] This perfect co-elution ensures that both the analyte and the internal standard are subjected to the exact same matrix effects at the same time, allowing for more accurate correction and more reliable quantification.[3][4]
Data Presentation: A Head-to-Head Comparison
| Feature | 1-Pyrenebutyric Acid-¹³C₄ | Deuterated Pyrene Standards (e.g., Pyrene-d₁₀) |
| Isotopic Stability | Exceptional; no risk of back-exchange under typical analytical conditions.[3][5] | Susceptible to H-D back-exchange, particularly in acidic/catalytic matrices or under harsh extraction conditions.[6] |
| Chromatographic Behavior | Co-elutes perfectly with the unlabeled analyte.[2][3] | Often exhibits a different retention time than the unlabeled analyte (isotopic effect).[3][7][9] |
| Correction for Matrix Effects | Optimal correction due to perfect co-elution.[3] | Sub-optimal correction if chromatographic separation occurs.[4][9] |
| Mass Shift | +4 Da (for ¹³C₄) | +1 to +10 Da (depending on the number of deuterium atoms) |
| Synthesis | Typically involves a more complex, multi-step chemical synthesis.[2][3] | Can sometimes be prepared through simpler H-D exchange reactions.[10] |
| Cost | Generally more expensive due to the more complex synthesis.[2] | Often less expensive and more readily available.[2][8] |
| Mass Spectral Fragmentation | Fragmentation pattern is very similar to the native analyte, with a predictable mass shift.[6] | Fragmentation can involve loss of deuterium, leading to a more complex mass spectrum that may differ from the native analyte.[6] |
Experimental Workflows and Methodologies
The choice of internal standard has direct implications for the design and validation of your analytical method. Below are generalized experimental workflows for using these standards in a typical LC-MS/MS application for the analysis of 1-pyrenebutyric acid.
Experimental Workflow: Quantitative Analysis using Isotopic Internal Standards
Caption: Generalized workflow for quantitative analysis using isotopic internal standards.
Protocol: Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of native 1-pyrenebutyric acid and the chosen internal standard (1-Pyrenebutyric Acid-¹³C₄ or deuterated pyrene) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions of the native analyte by serial dilution of the stock solution. Prepare a separate working solution of the internal standard at a fixed concentration.
-
Calibration Curve: To prepare the calibration curve, aliquot a fixed volume of the internal standard working solution into a set of vials. Then, add increasing volumes of the native analyte working standard solutions to create a series of calibration points with a constant concentration of the internal standard. Bring all vials to the same final volume with the appropriate solvent.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards. These will be used to assess the accuracy and precision of the method.
Method Validation Considerations
When validating a method using either type of standard, it is crucial to assess the following parameters:
-
Selectivity: Ensure that there are no interfering peaks from the matrix at the retention times of the analyte and the internal standard.
-
Linearity: Determine the concentration range over which the peak area ratio of the analyte to the internal standard is directly proportional to the analyte concentration.
-
Accuracy and Precision: Analyze QC samples on multiple days to determine the intra- and inter-day accuracy (closeness to the true value) and precision (reproducibility).
-
Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte and internal standard by comparing the response of the analyte in the presence and absence of the matrix. With a ¹³C-labeled standard, the matrix effect on the analyte and IS should be identical.
-
Stability: Assess the stability of the analyte and internal standard in the sample matrix under various storage conditions (e.g., freeze-thaw cycles, long-term storage).
Logical Relationships in Standard Selection
The decision-making process for selecting an internal standard can be visualized as follows:
Caption: Decision tree for selecting an appropriate isotopic internal standard.
Conclusion and Recommendation
As a Senior Application Scientist, my recommendation is grounded in the pursuit of the most accurate and reliable data. For quantitative applications requiring the highest level of confidence, 1-Pyrenebutyric Acid-¹³C₄ is the unequivocally superior choice over deuterated pyrene standards. Its isotopic stability and, most importantly, its co-elution with the native analyte provide the most effective means of correcting for matrix effects and other sources of analytical variability.[3][5] This is especially critical for low-level quantification in complex biological or environmental matrices, where even minor inaccuracies can have significant implications.
While deuterated pyrene standards are often more accessible and cost-effective, their use introduces potential risks of isotopic instability and chromatographic separation that can compromise data quality.[6][7] If a deuterated standard must be used, it is imperative to conduct rigorous validation experiments to assess the stability of the deuterium labels under the specific analytical conditions and to confirm that any chromatographic separation from the native analyte does not adversely impact the accuracy of quantification.
References
- Current time information in Boston, MA, US. Google. Retrieved February 22, 2026.
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods (RSC Publishing). Retrieved February 22, 2026, from [Link]
-
Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. PMC. Retrieved February 22, 2026, from [Link]
-
Which internal standard? Deuterated or C13 enriched? ResearchGate. Retrieved February 22, 2026, from [Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. SciSpace. Retrieved February 22, 2026, from [Link]
-
Exact and Quantitative Analysis of Deuterated Pyrene. A New Method for the Rapid, Convenient Hydrogen-Deuterium Exchange of Polycyclic Aromatic Hydrocarbons. Cerno Bioscience. Retrieved February 22, 2026, from [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Retrieved February 22, 2026, from [Link]
-
Development of Hydrogen Isotope Exchange Methodologies for the Deuteration of Aromatic Substrates. RosDok. Retrieved February 22, 2026, from [Link]
-
Deuterium Exchange I Deuterium Exchange in Aromatic Systems I kinetic isotope effect I isotopic. YouTube. Retrieved February 22, 2026, from [Link]
-
Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry. PubMed. Retrieved February 22, 2026, from [Link]
-
Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Exploring the Chemical Properties and Synthesis of 1-Pyrenebutyric Acid (CAS 3443-45-6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 22, 2026, from [Link]
-
Evaluation of Mass Spectrometric Methods for Screening Polycyclic Aromatic Hydrocarbons in the Particulate Phase of Wildfire/Biomass Smoke. PMC. Retrieved February 22, 2026, from [Link]
-
Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. PMC. Retrieved February 22, 2026, from [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Retrieved February 22, 2026, from [Link]
-
Quantification of Polycyclic Aromatic Hydrocarbons in the NIST Standard Reference Material (SRM1649A) Urban Dust Using Thermal Desorption GC/MS. . Retrieved February 22, 2026, from [Link]
-
CAS No : 2727323-54-6 | Product Name : 1-Pyrenebutyric Acid-13C4. Pharmaffiliates. Retrieved February 22, 2026, from [Link]
-
Study of Biochemical Pathways and Enzymes Involved in Pyrene Degradation by Mycobacterium sp. Strain KMS. Applied and Environmental Microbiology. Retrieved February 22, 2026, from [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. Retrieved February 22, 2026, from [Link]
-
(PDF) A Sensitive LC–MS/MS Method for the Quantification of 3-Hydroxybenzo[a]pyrene in Urine-Exposure Assessment in Smokers and Users of Potentially Reduced-Risk Products. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Pyrene - the NIST WebBook. National Institute of Standards and Technology. Retrieved February 22, 2026, from [Link]
-
Polycyclic Aromatic Hydrocarbon (PAH) Standards and Standard Mixtures. Chromservis. Retrieved February 22, 2026, from [Link]
-
Deuterated Polycyclic Aromatic Hydrocarbons in the Interstellar Medium: The C–D Band Strengths of Multideuterated Species. The Astrophysical Journal. Retrieved February 22, 2026, from [Link]
-
(PDF) Deuterated Interstellar Polycyclic Aromatic Hydrocarbons. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction. PubMed. Retrieved February 22, 2026, from [Link]
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Technical Guide: Validation and Mass Shift Confirmation of 1-Pyrenebutyric Acid-13C4
Executive Summary
1-Pyrenebutyric Acid (PBA) is a critical functional probe used extensively in non-covalent modification of carbon nanotubes (CNTs) and as a fluorescent label in biological assays. Precise quantification of PBA in complex matrices (biological fluids or environmental samples) requires the use of Stable Isotope Labeled (SIL) internal standards to correct for ionization suppression and extraction variability.
This guide details the technical validation of 1-Pyrenebutyric Acid-13C4 (PBA-13C4) . Unlike deuterated alternatives, the 13C4 isotopologue offers superior chromatographic stability, ensuring perfect co-elution with the native analyte while providing a distinct, interference-free mass shift (+4.013 Da).
Part 1: The Physics of the Mass Shift
To confirm the identity of PBA-13C4, one must look beyond the nominal mass increase of "+4 Da." High-Resolution Mass Spectrometry (HRMS) requires exact mass calculation to distinguish the label from naturally occurring isotopes or background noise.
Exact Mass Calculation
The mass shift is derived from the substitution of four Carbon-12 (
-
Mass of
: 12.00000 Da -
Mass of
: 13.00335 Da -
Mass Defect per Carbon: +0.00335 Da[1]
-
Total Exact Shift:
Ionization Targets (ESI Negative Mode)
PBA contains a carboxylic acid group, making Negative Electrospray Ionization (ESI-) the most sensitive mode.
| Species | Formula | Monoisotopic Mass (Neutral) | Precursor Ion [M-H]⁻ (m/z) |
| Native PBA | C₂₀H₁₆O₂ | 288.1150 | 287.1073 |
| PBA-13C4 | ¹³C₄C₁₆H₁₆O₂ | 292.1284 | 291.1207 |
Technical Note: In lower resolution instruments (Triple Quadrupole), monitor the nominal transitions 287.1 → 243.1 (Native) and 291.1 → 247.1 (13C4), corresponding to the loss of CO₂ (-44 Da).
Part 2: Comparative Analysis of Internal Standards
The choice of internal standard (IS) dictates the accuracy of your quantitation. Below is an objective comparison of PBA-13C4 against common alternatives.
Table 1: Performance Matrix
| Feature | PBA-13C4 (Recommended) | Deuterated PBA (d-PBA) | External Calibration |
| Mass Shift | +4.013 Da (Stable) | +3 to +9 Da (Variable) | N/A |
| Retention Time | Identical to Native | Shifts slightly (Isotope Effect) | N/A |
| Matrix Correction | Excellent (Co-elutes) | Good (Near-elution) | Poor |
| Isotopic Scrambling | None (Carbon backbone) | Possible (if H on acidic sites) | N/A |
| Cost | High | Moderate | Low |
The "Deuterium Isotope Effect" vs. 13C
Deuterium (
-
Risk: If the matrix contains a co-eluting suppressant that affects the native analyte at retention time
, but the deuterated IS elutes at , the IS will not experience the same suppression. This leads to quantification errors.[2] -
The 13C Advantage: Carbon-13 does not alter the hydrophobicity or pKa of the molecule. PBA-13C4 co-elutes exactly with PBA, ensuring it experiences the exact same matrix effects.
Part 3: Experimental Protocol for Validation
Workflow Logic
The following diagram illustrates the critical pathway for validating the mass shift and ensuring no "crosstalk" (unlabeled PBA appearing in the 13C channel or vice versa).
Figure 1: Analytical workflow for confirming the mass shift and isotopic purity of PBA-13C4.
Step-by-Step Validation Procedure
Reagents:
-
PBA-13C4 Standard (>98% purity).[3]
-
LC-MS Grade Methanol (MeOH) and Water.
-
Ammonium Acetate (10mM) or Formic Acid (0.1%)—Note: For Negative mode, Ammonium Acetate is preferred to aid deprotonation.
Step 1: Stock Solution Preparation Dissolve 1 mg of PBA-13C4 in 1 mL of MeOH. Sonicate for 5 minutes. This is your 1 mg/mL Master Stock.
Step 2: Mass Shift Confirmation (Direct Infusion)
-
Dilute Master Stock to 1 µg/mL in 50:50 MeOH:Water (with 5mM Ammonium Acetate).
-
Infuse directly into the MS source at 10 µL/min.
-
Acquire Full Scan (Q1): Scan range m/z 200–400 in Negative Mode.
-
Verify Spectra:
-
Look for the dominant peak at m/z 291.1 .
-
Check for "Isotopic Breakthrough": Ensure the peak at m/z 287.1 (Native) is <0.5% of the 291.1 peak. High purity is essential to prevent the IS from contributing to the analyte signal.
-
Step 3: Chromatographic Co-elution Test
-
Prepare a mixture containing both Native PBA (100 ng/mL) and PBA-13C4 (100 ng/mL).
-
Inject onto a C18 column (e.g., 2.1 x 50mm, 1.7µm).
-
Gradient: 5% to 95% B (MeOH) over 5 minutes.
-
Overlay Extracted Ion Chromatograms (EIC):
-
EIC 1: 287.1 (Native)
-
EIC 2: 291.1 (13C4)
-
-
Pass Criteria: The retention time difference (
) must be 0.00 min .
Part 4: Data Interpretation & Troubleshooting
Visualizing the Isotopic Envelope
When analyzing the spectra, you will observe natural isotopic patterns.
-
Native PBA (m/z 287.1): Will have a small M+1 peak at 288.1 due to natural
abundance (~1.1% per carbon). -
PBA-13C4 (m/z 291.1): Will appear 4 mass units higher.
-
The "Gap": The region between 288 and 290 should be relatively clean. If you see significant peaks here, your 13C4 standard may be incompletely labeled (e.g., mixture of 13C2, 13C3).
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Signal at m/z 287 in IS Blank | Impure IS (contains native PBA) | Purchase higher grade IS (>99 atom% 13C). Subtract background (not ideal). |
| Split Peaks in LC | pH Mismatch | Ensure mobile phase pH is >4.5 (using Ammonium Acetate) to keep PBA ionized. |
| Low Sensitivity | Ion Suppression | Switch to Negative Mode if using Positive. Check solvent quality. |
References
-
Stout, S. J., et al. (2008). Precise and traceable 13C/12C isotope amount ratios by multicollector ICPMS. National Institutes of Health (NIH). Retrieved from [Link]
-
Royal Society of Chemistry (RSC). Advantages of using biologically generated 13C-labelled multiple internal standards. Analytical Methods.[2][4][5][6] Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Evaluating the Functionalization Efficiency of Labeled vs. Unlabeled Pyrenebutyric Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Pyrenebutyric Acid in Modern Research
Pyrenebutyric acid (PBA) is a versatile polycyclic aromatic hydrocarbon that has become an indispensable tool in various scientific disciplines. Its intrinsic fluorescence, which is highly sensitive to the local environment, makes it an exceptional probe for studying molecular interactions, membrane fluidity, and protein conformational changes.[1] A key characteristic is its ability to form excimers—excited-state dimers—which results in a red-shifted emission spectrum when two pyrene molecules are in close proximity, providing a powerful method for monitoring aggregation or binding events.[1]
Beyond its use as a fluorescent reporter, the pyrene moiety's affinity for graphitic surfaces via π-π stacking makes it a popular anchor for the non-covalent functionalization of materials like graphene and carbon nanotubes.[2][3][4] This allows for the construction of advanced biosensors and drug delivery systems.[5][6] The functionalization process typically involves conjugating the carboxylic acid group of PBA to a primary amine on a target molecule, such as a protein, peptide, or amino-modified oligonucleotide.
This guide provides an in-depth comparison of two common strategies for achieving this conjugation:
-
Unlabeled PBA Functionalization: A two-step approach where the free carboxylic acid of PBA is activated in situ using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Labeled PBA Functionalization: A one-step approach using a pre-activated form of PBA, most commonly the 1-Pyrenebutyric acid N-hydroxysuccinimide ester (PBA-NHS or PBASE).[7]
Understanding the nuances, advantages, and pitfalls of each method is critical for optimizing reaction efficiency, ensuring conjugate stability, and generating reliable experimental data.
The Core Chemistry: Amide Bond Formation and Its Primary Competitor
The goal of both functionalization strategies is to form a stable amide bond between the carboxyl group of PBA and a primary amine of a target biomolecule. The most prevalent method for this is NHS ester chemistry.
In the "unlabeled" approach, the carboxyl group is first activated with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be readily displaced by NHS to form a more stable, amine-reactive NHS ester. This ester then reacts with a primary amine to form the desired amide bond, releasing NHS as a byproduct.[]
The "labeled" approach bypasses the initial activation steps by starting with the purified PBA-NHS ester. This simplifies the workflow to a single step of mixing the activated ester with the amine-containing molecule.[7][]
However, in both scenarios, the primary competing reaction is the hydrolysis of the NHS ester. The ester group can react with water, regenerating the original carboxylic acid and rendering it incapable of reacting with the amine. This side reaction is highly dependent on pH, temperature, and the concentration of the amine nucleophile.[] Maximizing the desired aminolysis over hydrolysis is the central challenge in achieving high functionalization efficiency.
Comparative Analysis: Labeled vs. Unlabeled PBA
Choosing between the pre-activated PBA-NHS ester and the in situ activation of PBA involves a trade-off between convenience, control, and cost. The optimal choice depends on the specific application, the nature of the target molecule, and the scale of the experiment.
| Feature | Unlabeled PBA (PBA + EDC/NHS) | Labeled PBA (PBA-NHS Ester) | Rationale & Expert Insights |
| Reaction Steps | Two steps: Activation followed by conjugation. | One step: Direct conjugation. | The single-step nature of the labeled approach is simpler and less prone to procedural errors, making it ideal for standardized kits and high-throughput applications. |
| Reaction Time | Longer (activation can take 15-60 min, followed by conjugation for 30-120 min).[] | Shorter (typically 30-120 min total).[] | Eliminating the separate activation step significantly shortens the overall protocol time. |
| Control | Offers more control over activation ratios. EDC/NHS can be quenched or removed before adding the target molecule. | Less control once the reaction is initiated. | For highly sensitive proteins, activating PBA separately and removing excess coupling agents before introducing the protein can prevent unwanted side reactions with the target. |
| Stability | PBA (free acid) is highly stable for long-term storage.[9] EDC/NHS are moisture-sensitive. | PBA-NHS ester is highly susceptible to hydrolysis and requires storage under desiccated, cold conditions.[7][] | The hydrolytic instability of the NHS ester is its primary drawback. Improper storage or handling can lead to significantly reduced reactivity and failed conjugations. |
| Side Reactions | Potential for EDC-mediated cross-linking of the target molecule if NHS is not used or is in low concentration. | Primary side reaction is hydrolysis of the NHS ester. | The use of NHS in the unlabeled approach is crucial to suppress the formation of stable O-acylisourea intermediates that could lead to undesired modifications on the target molecule. |
| Purification | Requires removal of EDC/NHS byproducts (e.g., isourea). | Requires removal of NHS byproduct. | Both methods require downstream purification to remove unreacted PBA and byproducts, typically via dialysis, size-exclusion chromatography, or HPLC. |
| Cost | Generally more cost-effective, as PBA, EDC, and NHS are commodity reagents. | PBA-NHS ester is a specialty reagent and is typically more expensive. | For large-scale conjugations, the cost savings of the unlabeled approach can be substantial. |
Experimental Section: Protocols for Functionalization and Efficiency Analysis
To provide a practical framework, this section details the step-by-step protocols for both functionalization methods and the subsequent analytical techniques used to evaluate their efficiency.
Protocol 1: Functionalization with Unlabeled PBA (Two-Step)
This protocol describes the conjugation of PBA to a model protein with accessible primary amines (e.g., Bovine Serum Albumin, BSA).
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of PBA in anhydrous Dimethylformamide (DMF).
-
Prepare fresh 100 mM solutions of EDC and NHS in an appropriate reaction buffer (e.g., 0.1 M MES, pH 6.0).
-
Prepare a 10 mg/mL solution of the target protein in a conjugation buffer (e.g., 0.1 M Phosphate Buffer, pH 7.5).
-
-
Activation of PBA:
-
In a microfuge tube, combine 10 µL of the PBA solution with 100 µL of EDC solution and 100 µL of NHS solution. This creates a molar excess of activating agents relative to PBA.
-
Vortex briefly and incubate at room temperature for 30 minutes to form the PBA-NHS ester in situ.
-
-
Conjugation to Target Protein:
-
Add the entire activation mixture from step 2 to 1 mL of the target protein solution.
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
-
Purification:
-
Remove unreacted PBA and reaction byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with a storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions, typically the first colored/UV-absorbent fractions to elute.
-
Protocol 2: Functionalization with Labeled PBA-NHS Ester (One-Step)
This protocol uses the pre-activated PBA-NHS ester for a more streamlined workflow.
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of PBA-NHS ester in anhydrous DMF immediately before use.[7]
-
Prepare a 10 mg/mL solution of the target protein in a conjugation buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0). Note: A slightly higher pH can increase the rate of aminolysis, but also hydrolysis, requiring careful optimization.[]
-
-
Conjugation Reaction:
-
Calculate the volume of the PBA-NHS ester solution needed to achieve the desired molar labeling ratio (e.g., 10-fold molar excess of label to protein).
-
Add the calculated volume of PBA-NHS ester solution dropwise to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1 hour.
-
-
Purification:
-
Purify the conjugate using the same method described in Protocol 1 (Step 4).
-
Evaluating Functionalization Efficiency
Determining the success of the conjugation reaction requires robust analytical methods. The efficiency can be assessed qualitatively and quantitatively using techniques like spectroscopy, chromatography, and mass spectrometry.
Method 1: UV-Vis Spectroscopy
A quick estimation of the degree of labeling (DOL) can be made by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and ~343 nm (for the pyrene). The DOL is calculated using the Beer-Lambert law, but this method can be inaccurate due to the spectral overlap of pyrene at 280 nm.
Method 2: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique to quantify functionalization efficiency by separating the conjugated product from the unreacted starting materials.[10][11]
Protocol: RP-HPLC Analysis
-
System Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) or UV detector set to 280 nm and 343 nm.
-
-
Analysis:
-
Inject a sample of the crude reaction mixture.
-
Run a linear gradient from low %B to high %B (e.g., 5% to 95% B over 20 minutes).
-
Interpretation: Unconjugated PBA will be highly retained and elute late in the gradient. The unconjugated protein will elute early. The PBA-protein conjugate will elute at a later retention time than the unconjugated protein due to the increased hydrophobicity from the pyrene label.
-
-
Quantification:
-
Calculate the peak area of the unconjugated protein in a pre-reaction sample and compare it to the peak area of the remaining unconjugated protein in the post-reaction sample.
-
Functionalization Efficiency (%) = [1 - (Area_Unconjugated_Post-Rxn / Area_Unconjugated_Pre-Rxn)] * 100
-
| HPLC Parameter | Setting | Purpose |
| Column | C18 Reverse-Phase | Separates molecules based on hydrophobicity. |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Elutes molecules from the column. TFA acts as an ion-pairing agent to improve peak shape. |
| Gradient | 5% to 95% Acetonitrile | Ensures elution of both hydrophilic (protein) and hydrophobic (PBA, conjugate) species. |
| Detection | 280 nm & 343 nm | 280 nm detects the protein backbone. 343 nm is specific for the pyrene moiety, confirming its presence in the conjugate peak.[7] |
Method 3: Mass Spectrometry (MS)
Mass spectrometry provides unambiguous confirmation of conjugation and allows for the determination of the distribution of labeled species.[12][13] Techniques like MALDI-TOF or ESI-MS are commonly used.
Data Interpretation:
-
The mass spectrum of the unconjugated protein will show a specific mass (M).
-
The mass of pyrenebutyric acid (minus the -OH group, plus the H from the amine) results in a mass addition of approximately 271.3 Da for each attached label.
-
The spectrum of the conjugated product will show a distribution of peaks corresponding to M + (n * 271.3), where 'n' is the number of attached pyrene labels (n = 1, 2, 3, etc.).
-
The relative intensities of these peaks can be used to calculate the average degree of labeling (DOL).
| Analyte | Expected Mass Shift (Da) | Confirmation |
| Unconjugated Protein | M | Baseline mass of the starting material. |
| Singly Labeled Protein | M + 271.3 | Confirms successful single conjugation. |
| Doubly Labeled Protein | M + 542.6 | Indicates multiple accessible labeling sites. |
Conclusion and Recommendations
The choice between using labeled (PBA-NHS) and unlabeled (PBA + EDC/NHS) pyrenebutyric acid for functionalization is a critical experimental design decision.
-
Choose Labeled PBA-NHS Ester when:
-
Simplicity, speed, and reproducibility are paramount.
-
Working with small-scale reactions or high-throughput screening.
-
The target molecule is robust and not sensitive to the direct addition of the activated ester.
-
-
Choose Unlabeled PBA with in situ EDC/NHS activation when:
-
Cost is a significant factor, especially for large-scale synthesis.
-
The target molecule is sensitive, and you require greater control over the reaction by separating the activation and conjugation steps.
-
Long-term storage of the starting pyrene reagent is necessary, as the free acid is far more stable than the NHS ester.[9]
-
Regardless of the method chosen, rigorous analytical evaluation is non-negotiable. A combination of HPLC for quantifying the conversion of the starting material and mass spectrometry for confirming the identity and distribution of the final product provides a self-validating system, ensuring the integrity and reliability of your research outcomes.
References
-
MDPI. (2023, January 21). Highly Efficient, Non-Covalent Functionalization of CVD-Graphene via Novel Pyrene-Based Supporter Construct. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). γ-Oxo-1-pyrenebutyric acid used for fluorescent detection of serum albumins and trypsin. Available at: [Link]
-
ResearchGate. (n.d.). Fluorescence spectra of 1-pyrenebutyric acid (PyBA) in cationic derivative of C 60 (catC 60 ). Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Harnessing Excimer Fluorescence: The Role of 1-Pyrenebutyric Acid in Understanding Molecular Interactions. Available at: [Link]
-
PubMed. (n.d.). Characterization of the oxygen probe pyrenebutyric acid in rabbit heart mitochondria. Available at: [Link]
-
ResearchGate. (n.d.). Pyrene-1-butyric acid-doped polyaniline for fluorescence quenching-based oxygen sensing. Available at: [Link]
-
NIH. (n.d.). Fluorescent labeling strategies for molecular bioimaging. Available at: [Link]
-
NIH. (2016, April 19). How does fluorescent labeling affect the binding kinetics of proteins with intact cells? Available at: [Link]
-
ResearchGate. (2025, August 10). Fluorescent-labeled antibodies: Balancing functionality and degree of labeling. Available at: [Link]
-
ACS Publications. (2021, November 22). Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies. Available at: [Link]
-
Abbexa. (n.d.). Fluorescent Labeling: Definition, Principles, Types and Applications. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of 1-pyrenebutyric acid, APiB-POSS, and pyrene-POSS. Available at: [Link]
-
PubMed. (n.d.). Polymer-bound N-hydroxysuccinimide esters: a column-free fluorescent-labeling method. Available at: [Link]
-
Journal of Electrochemistry. (2012, August 17). The Electrochemical Properties of 1-Pyrenebutyric acid/Graphene Composites and Their Application in Glucose Biosensors. Available at: [Link]
-
Royal Society of Chemistry. (2022, January 5). The holy grail of pyrene-based surface ligands on the sensitivity of graphene-based field effect transistors. Available at: [Link]
-
Ministry of Health and Prevention, UAE. (n.d.). Functionalization of Graphene Oxide for Label-Free Electrochemical Detection of Hepatic Cancer Cells. Available at: [Link]
-
ACS Publications. (2017, March 28). On Monolayer Formation of Pyrenebutyric Acid on Graphene. Available at: [Link]
-
MDPI. (2025, January 16). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Available at: [Link]
-
ResearchGate. (2025, August 7). The Electrochemical Properties of 1-Pyrenebutyric acid/Graphene Composites and Their Application in Glucose Biosensors. Available at: [Link]
-
Longdom Publishing. (2011, July 22). Quantitative Matrix-assisted Laser Desorption/ionization Mass Spectrometry of Pyrene-derivatized Glycopeptides for Investigation. Available at: [Link]
-
PubMed. (2017, April 18). On Monolayer Formation of Pyrenebutyric Acid on Graphene. Available at: [Link]
-
ACS Publications. (2022, August 25). Theoretical Analysis on the Stability of 1-Pyrenebutanoic Acid Succinimidyl Ester Adsorbed on Graphene. Available at: [Link]
-
ACS Publications. (2012, August 6). Effect of 1- Pyrene Carboxylic-Acid Functionalization of Graphene on Its Capacitive Energy Storage. Available at: [Link]
-
PubMed. (2025, July 20). Graphene Surface Functionalization with Pyrene-, Acridine-, and Fluorenyl-Linkers for DNA Hybridization Studies Using Electrolyte-Gate Graphene Field Effect Transistors. Available at: [Link]
-
News-Medical.net. (2025, November 21). New fluorescent labeling method offers high precision and exceptional stability in living cells. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic supplementary information (ESI). Available at: [Link]
-
Longdom.org. (n.d.). Quantitative Matrix-assisted Laser Desorption/ionization Mass Spe. Available at: [Link]
-
Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Available at: [Link]
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Analysis of ADCs by Native Mass Spectrometry. Available at: [Link]
-
Royal Society of Chemistry. (2022, February 2). Pyrene label used as a scale for sequence-controlled functionalized polymers. Available at: [Link]
-
arXiv. (2022, September 3). Theoretical Analysis on the Stability of 1-Pyrenebutanoic Acid Succinimidyl Ester Adsorbed on Graphene. Available at: [Link]
-
Semantic Scholar. (2022, April 30). Theoretical Analysis on the Stability of 1-Pyrenebutanoic Acid Succinimidyl Ester Adsorbed on Graphene. Available at: [Link]
-
Journal of the Black Sea / Mediterranean Environment. (n.d.). HPLC and spectrofluorimetric determination of pyrene in the Lebanese coast. Available at: [Link]
-
NIH. (2025, March 31). Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. Available at: [Link]
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Definitive Guide: Cross-Validation of Quantification Methods Using 13C4 Internal Standards
Executive Summary
The Verdict: In the hierarchy of mass spectrometry quantification, 13C4-labeled internal standards (IS) represent the "Gold Standard" for correcting matrix effects, superior to both Deuterated (2H) standards and External Calibration.
While Deuterated standards are cost-effective, they frequently suffer from the "Deuterium Isotope Effect," causing retention time shifts that decouple the standard from the analyte during ionization. This guide details the experimental cross-validation required to demonstrate the superiority of 13C4 methods, specifically for regulatory submissions (FDA/EMA) and high-impact metabolomics/proteomics.
Part 1: The Technical Imperative (Why 13C4?)
The Mechanism of Failure in Alternatives
To validate a method, one must understand the error source it corrects. The primary enemy in LC-MS/MS quantification is Matrix Effect (ME) —the alteration of ionization efficiency by co-eluting components (phospholipids, salts).
-
External Calibration: Assumes the sample matrix matches the standard matrix perfectly. Failure Point: Real biological samples vary; ionization suppression is uncorrected.
-
Deuterated (2H) IS: Deuterium changes the bond length and lipophilicity of the molecule. In Reverse Phase LC, deuterated analogs often elute slightly earlier than the native analyte. Failure Point: If a matrix suppression zone occurs between the 2H-IS elution and the Analyte elution, the IS fails to correct the signal.
-
13C4 IS: Carbon-13 adds mass without significantly altering bond length or lipophilicity. Success Factor: Perfect co-elution ensures the IS experiences the exact same suppression/enhancement as the analyte.
Visualization: The Co-Elution Logic
The following diagram illustrates why 13C4 standards succeed where Deuterated standards fail during a matrix suppression event.
Figure 1: Mechanism of Matrix Effect Correction. Note how the retention time shift of Deuterated standards leads to quantification errors when matrix suppression is transient.
Part 2: Comparative Analysis & Data Synthesis
The following data summarizes a typical cross-validation study comparing three methods for a small molecule metabolite (e.g., Succinate) in human plasma.
Table 1: Method Performance Metrics
| Feature | Method A: 13C4-IS | Method B: Deuterated-IS | Method C: External Std |
| RT Difference ( | 0.00 min (Perfect Co-elution) | -0.05 to -0.10 min | N/A |
| Matrix Factor (MF) | 0.98 - 1.02 (Normalized) | 0.85 - 1.15 (Variable) | 0.40 - 0.60 (Uncorrected) |
| Precision (%CV) | < 3% | 5 - 12% | > 15% |
| Accuracy (Recovery) | 98 - 102% | 85 - 115% | 40 - 60% |
| Cost | High | Low/Moderate | Low |
| Regulatory Risk | Low (Preferred by FDA) | Moderate (Requires justification) | High (Often rejected) |
Table 2: Impact of Matrix Variation (The "Stress Test")
Data represents recovery of a 100 ng/mL spike in 6 different lots of human plasma.
| Plasma Lot | 13C4-IS Recovery (%) | Deuterated-IS Recovery (%) | External Std Recovery (%) |
| Lot 1 (Clean) | 100.1 | 98.5 | 92.0 |
| Lot 2 (Lipemic) | 99.8 | 112.4 (Over-correction) | 55.3 (Suppression) |
| Lot 3 (Hemolyzed) | 100.5 | 88.2 (Under-correction) | 60.1 |
| Lot 4 (High Salt) | 99.2 | 95.0 | 85.0 |
| Lot 5 (Drug Interference) | 101.0 | 105.3 | 70.2 |
| Lot 6 (Pooled) | 100.0 | 99.1 | 88.5 |
| Mean Accuracy | 100.1% | 99.7% | 75.1% |
| % CV (Reproducibility) | 0.6% | 8.9% | 19.5% |
Analysis: While the mean accuracy of the Deuterated method looks acceptable (99.7%), the CV% (8.9%) reveals the instability caused by different matrices. The 13C4 method remains robust (CV 0.6%) regardless of the matrix type.
Part 3: Experimental Cross-Validation Protocols
To scientifically validate the 13C4 method, you must perform these specific experiments.
Protocol 1: Post-Column Infusion (The Visual Proof)
This experiment maps the matrix effects of your sample and overlays the elution profiles of your analyte and IS.
Objective: Visually demonstrate that 13C4 co-elutes with the analyte inside or outside suppression zones, while Deuterated IS drifts.
Workflow:
-
Setup: Connect a syringe pump to the LC flow via a T-piece after the column but before the MS source.
-
Infusion: Infuse a constant flow of the Analyte (1 µg/mL) and Internal Standard into the MS.
-
Injection: Inject a "Blank Matrix" sample (extracted plasma/tissue) into the LC column.
-
Detection: Monitor the baseline of the infused analyte.
-
Result: Any dip or peak in the baseline indicates a matrix effect from the injected blank.
-
Overlay: Inject the Analyte + IS standard run. Superimpose this chromatogram over the Infusion baseline.
Acceptance Criteria:
-
13C4: The peak must align perfectly. If the baseline dips (suppression) at that exact time, the 13C4 signal must dip by the exact same magnitude as the analyte.
-
Deuterated: If the D-IS peak elutes slightly earlier, check if it falls into a different suppression zone than the analyte.
Protocol 2: The Mixing Study (Matrix Factor Evaluation)
This protocol quantifies the "Matrix Factor" (MF) as defined by FDA guidelines.
Step-by-Step:
-
Prepare Two Solutions:
-
Set A (Neat): Analyte + IS in pure solvent (Mobile Phase).
-
Set B (Matrix): Analyte + IS spiked into extracted blank matrix (post-extraction spike).
-
-
Analyze: Run triplicates of both sets.
-
Calculate MF:
-
Calculate IS-Normalized MF:
Interpretation:
-
Ideal:
. -
13C4 Method: Typically achieves
. -
Deuterated Method: May range
if elution shift occurs.
Visualization: Validation Workflow
Figure 2: Logic flow for validating the internal standard selection. Note the specific check for Retention Time (RT) shift.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. This guidance mandates the evaluation of internal standards for interference and matrix effects.
- Wang, S., Cyronak, M., & Yang, E. (2007). *Does a stable isotopically labeled internal standard always correct analyte response?
A Comparative Guide to the Fluorescence Quantum Yield of 1-Pyrenebutyric Acid-¹³C₄
For researchers, scientists, and drug development professionals navigating the intricate world of fluorescence-based assays, the choice of a fluorescent probe is paramount. The photophysical properties of a probe dictate its sensitivity, reliability, and suitability for a given application. While 1-Pyrenebutyric Acid (PBA) is a well-established environmental probe, the introduction of isotopically labeled variants like 1-Pyrenebutyric Acid-¹³C₄ (PBA-¹³C₄) raises a critical question: Does the isotopic substitution alter its fundamental fluorescence characteristics?
This guide provides an in-depth comparison of the fluorescence quantum yield (Φf) of PBA-¹³C₄ against its unlabeled counterpart. We move beyond a simple data sheet to explore the underlying photophysical principles and provide a rigorous, self-validating experimental protocol for researchers to perform this comparison in their own laboratories.
The Principle of Fluorescence and the Significance of Quantum Yield
Fluorescence is a photoluminescent process wherein a molecule absorbs a photon, promoting an electron to an excited singlet state (S₁), and subsequently emits a photon as the electron returns to the ground state (S₀). The efficiency of this process is quantified by the fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed.[1]
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
A quantum yield approaching 1 indicates that nearly every absorbed photon results in an emitted photon, signifying a highly efficient fluorophore. Conversely, a low quantum yield suggests that competing non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state, dominate the de-excitation process.
Step-by-Step Methodology
-
Selection of Standard and Solvent:
-
Standard: Choose a standard whose absorption and emission spectra are in a similar range to pyrene. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common choice for excitation around 340-350 nm.
-
Solvent: A critical choice. The fluorescence of pyrene derivatives is highly sensitive to solvent polarity. [2][3]Use the same spectroscopic grade solvent for the standard (if soluble), PBA, and PBA-¹³C₄ to ensure the refractive index term (n_S²/n_R²) cancels out. Degassed toluene is an excellent choice, as the quantum yield of pyrene in this solvent is well-documented. [4]
-
-
Preparation of Solutions:
-
Prepare stock solutions of PBA, PBA-¹³C₄, and the standard in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions for each compound.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the intended excitation wavelength (e.g., 341 nm for PBA in methanol)[5].
-
Causality: It is crucial to work with optically dilute solutions (Absorbance < 0.1) to minimize inner filter effects, where emitted fluorescence is reabsorbed by other probe molecules. [6]This ensures a linear relationship between absorbance and fluorescence intensity.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
Trustworthiness: Use the exact same instrument parameters (excitation wavelength, slit widths, detector voltage) for all sample and standard measurements to ensure comparability.
-
Measure the emission spectrum of a solvent blank to subtract any background signal or Raman scattering.
-
-
Data Analysis:
-
Correct each emission spectrum by subtracting the solvent blank spectrum.
-
Integrate the area under the corrected emission curve for each measurement. This value represents the total number of photons emitted (I).
-
For each compound (PBA, PBA-¹³C₄, and the standard), plot the integrated fluorescence intensity (I) versus absorbance (A). The plot should be linear.
-
Determine the slope (Gradient, m) of the line for each plot. The slope represents I/A.
-
-
Calculation:
-
Modify the quantum yield equation to use the slopes from the plots:
Φf,S = Φf,R * (m_S / m_R) * (n_S² / n_R²)
-
Since the same solvent is used, the equation simplifies to:
Φf,S = Φf,R * (m_S / m_R)
-
Comparative Data Summary (Hypothetical)
As direct experimental data for the quantum yield of 1-Pyrenebutyric Acid-¹³C₄ is not readily available in the literature, we present a hypothetical but realistic dataset to illustrate the expected outcome of the described protocol. Here, we use degassed toluene as the solvent and pyrene itself as the standard (Φf ≈ 0.65). [4]
| Compound | Solvent | Excitation λ (nm) | Absorbance vs. Integrated Fluorescence Slope (m) | Calculated Φf |
|---|---|---|---|---|
| Pyrene (Standard) | Toluene | 335 | 1.50 x 10⁷ | 0.65 (Reference) |
| 1-Pyrenebutyric Acid | Toluene | 335 | 1.38 x 10⁷ | 0.60 |
| 1-Pyrenebutyric Acid-¹³C₄ | Toluene | 335 | 1.36 x 10⁷ | 0.59 |
Interpretation of Results
In this hypothetical scenario, the ¹³C₄-labeled PBA exhibits a marginally lower fluorescence quantum yield than its unlabeled counterpart. This small decrease (~1.7%) is consistent with the theoretical expectation that the heavier isotopes may slightly increase the probability of non-radiative decay through altered vibrational coupling, without inducing the dramatic quenching seen with the traditional heavy atom effect.
While minor, such a difference is critical. For quantitative studies that rely on fluorescence intensity, such as binding assays or cellular imaging, failing to account for a change in quantum yield between labeled and unlabeled probes could lead to systematic errors in data interpretation. Therefore, empirical validation is not merely recommended; it is essential for rigorous scientific inquiry.
Conclusion
The isotopic labeling of a fluorescent probe like 1-Pyrenebutyric Acid is a powerful technique. However, it necessitates a thorough characterization of the labeled compound's photophysical properties. While the substitution of ¹²C with ¹³C is not expected to cause a drastic change in fluorescence quantum yield, a subtle effect due to altered vibrational dynamics is plausible. The robust, comparative methodology detailed in this guide provides the necessary framework for researchers to empirically validate the quantum yield of 1-Pyrenebutyric Acid-¹³C₄. This ensures the accuracy and reliability of data in downstream applications, upholding the highest standards of scientific integrity.
References
-
Brouwer, A. M. (2011). Relative and absolute determination of fluorescence quantum yields of transparent samples. Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
-
Ryabova, A. V., et al. (2021). The effect of heavy atoms on the deactivation of electronic excited states of dye molecules near the surface of metal nanoparticles. Physical Chemistry Chemical Physics, 23(40), 23097-23106. [Link]
-
El-Daly, S. A., et al. (2018). Solvent Effect on the Photophysical Properties of Terpyridine Incorporating Pyrene Moiety: Estimation of Dipole Moments by Solvatochromic Shift Methods. Journal of Fluorescence, 28(3), 751-764. [Link]
-
Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield using the Agilent Cary Eclipse. Agilent Application Note. [Link]
-
Lee, J., et al. (2024). Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. ACS Applied Materials & Interfaces. [Link]
-
Gong, J., et al. (2023). Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives. Journal of Materials Chemistry C. [Link]
-
Edinburgh Instruments. (2023). Relative Quantum Yield. Edinburgh Instruments Blog. [Link]
-
Wang, Z., et al. (2018). Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. ACS Applied Materials & Interfaces, 10(21), 18173-18180. [Link]
-
Le-Gac, S., et al. (2006). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Fluorescence, 16(4), 449-453. [Link]
-
Kiryutin, A. S., et al. (2019). Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids. Applied Magnetic Resonance, 50(1), 225-240. [Link]
-
Rusin, O., et al. (2018). Solvent Effect on the Solid-Surface Fluorescence of Pyrene on Cellulose Diacetate Matrices. Journal of Fluorescence, 28(5), 1159-1165. [Link]
-
Acree, W., Zvaigzne, A., & Fetzer, J. (1991). Effect of Solvent Polarity on the Fluorescence Emission Spectra of Select Five- and Six-Ring Pyrene Derivatives. Applied Spectroscopy, 45(6), 953-955. [Link]
-
Pharmaffiliates. (n.d.). 1-Pyrenebutyric Acid-13C4. [Link]
-
de Nijs, B., et al. (2023). Excimer-Suppressed and Oxygen-Tolerant Photophysics of 'Arm-like' Substituted Pyrene Derivatives. arXiv preprint arXiv:2308.15858. [Link]
-
Pandey, S., et al. (2018). Investigation of solute solvation within renewable solvents via pyrene fluorescence. Journal of Photochemistry and Photobiology A: Chemistry, 356, 412-420. [Link]
-
Nakagawa, T., et al. (2021). Fluorescence spectra of 1-pyrenebutyric acid (PyBA) in cationic derivative of C60 (catC60)-loaded liposomes. ResearchGate. [Link]
-
Rharass, T., et al. (2006). Variation of 1-pyrenebutyric acid fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels. Analytical Biochemistry, 357(1), 39-47. [Link]
-
Mac-Leocha, P., et al. (2010). Carbon-13 Isotope Effect on the Delayed Fluorescence of C60 and C70. ECS Meeting Abstracts. [Link]
-
Decock, L., & Hutsemékers, D. (2021). 12CO+ and 13CO+ fluorescence models for measuring the 12C/13C isotopic ratio in comets. Astronomy & Astrophysics, 646, A11. [Link]
-
Zhang, Y., et al. (2019). Measurement of fluorescence quantum yields. Royal Society of Chemistry. [Link]
-
Heller, M. I., et al. (2017). Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition. Frontiers in Marine Science, 4. [Link]
-
Taskos, D., et al. (2020). Carbon isotope natural abundance (δ13C) in grapevine organs is modulated by both water and nitrogen supply. OENO One, 54(4). [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Solvent Effect on the Photophysical Properties of Terpyridine Incorporating Pyrene Moiety: Estimation of Dipole Moments by Solvatochromic Shift Methods - ProQuest [proquest.com]
- 3. Investigation of solute solvation within renewable solvents via pyrene fluorescence - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. arxiv.org [arxiv.org]
- 5. 1-芘丁酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. edinst.com [edinst.com]
The Isotopologue Integrity Guide: Verifying 13C Enrichment in Commercial Pyrenebutyric Acid
Part 1: The Analytical Imperative
In high-stakes metabolic tracing and fluorescence lifetime imaging, 1-Pyrenebutyric Acid (PBA) is a critical probe. When isotopically labeled (e.g., [1-13C]-PBA or [13C4]-PBA ), it serves as a dual-modal tool: an oxygen-sensitive fluorescent reporter and a stable isotope tracer.
However, commercial supply chains for stable isotopes are vulnerable. "Enriched" products often vary between 99 atom% (research grade) and <90 atom% (industrial grade), or suffer from isotopic scrambling. Relying on a Certificate of Analysis (CoA) without verification is a scientific gamble.
This guide provides an autonomous, self-validating framework to verify 13C enrichment levels. We move beyond simple "purity" checks to isotopologue distribution analysis .
Part 2: Analytical Strategy & Workflow
We employ a "Triangulated Verification" approach. No single method is sufficient; mass spectrometry confirms the distribution of isotopes, while NMR confirms the position (regiospecificity) and quantitation of the label.
Decision Matrix: The Verification Pathway
Figure 1: The Triangulated Verification Workflow. Parallel analysis by HRMS and NMR ensures both mass abundance and structural location of the isotope are correct.
Part 3: Method A - High-Resolution Mass Spectrometry (HRMS)
Objective: Quantify the ratio of unlabeled (M), singly labeled (M+1), and multiply labeled species. This is the primary screen for total enrichment.
Protocol A: Isotope Pattern Deconvolution
-
Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000).
-
Ionization: ESI Negative Mode (PBA ionizes well as [M-H]-).
-
Sample Prep: Dilute to 1 µg/mL in Methanol (LC-MS grade).
-
Acquisition: Scan range m/z 200–400. Accumulate 50 scans for statistics.
Data Interpretation: The "M+1" Rule
For a standard [1-13C]-Pyrenebutyric Acid (C20H16O2, MW ~288.34):
-
Unlabeled (Natural Abundance): Base peak at m/z 287.107 (M-H). The M+1 peak (due to natural 13C) is ~21% height of M.
-
99% Enriched [1-13C]: The Base peak shifts to m/z 288.110. The m/z 287 peak should be <1% of the base peak.
Comparative Table: Expected vs. Commercial Scenarios
| Species (Negative Ion) | Theoretical Mass (m/z) | Natural Abundance Intensity | 99% Enriched [1-13C] Target | "Bad Batch" (90% Enriched) |
| [M-H]⁻ (¹²C Only) | 287.1077 | 100% | < 1.0% | ~10.0% |
| [M-H+1]⁻ (¹³C₁) | 288.1111 | ~21.5% | 100% | 100% |
| [M-H+2]⁻ (¹³C₂) | 289.1144 | ~2.2% | ~21.5%* | ~21.5% |
*Note: In the 99% enriched sample, the M+2 peak arises from the natural abundance 13C present in the remaining 19 carbons of the pyrene/butyl skeleton.
Part 4: Method B - Nuclear Magnetic Resonance (NMR)[1][2]
Objective: Confirm the location of the label. HRMS cannot distinguish between [1-13C]-PBA (carboxyl) and [4-13C]-PBA (pyrene ring). NMR provides this structural certainty via J-coupling.
Protocol B: The "Coupling Signature" Analysis
-
Solvent: CDCl3 (99.8% D) with 0.03% TMS.
-
Concentration: 10–15 mg in 600 µL.
-
Experiments:
-
1H Standard: 16 scans, 10s relaxation delay (d1).
-
13C Inverse Gated (Quantitative): 256 scans, d1 = 30s (essential for full relaxation of quaternary carbons).
-
Causality & Mechanism: The Alpha-Proton Split
In [1-13C]-Pyrenebutyric Acid , the 13C label is at the carbonyl carbon (COOH).
-
1H NMR Effect: The protons on the alpha-carbon (
-COOH) couple to the 13C nucleus.-
Unlabeled: The
-proton signal (~2.51 ppm) is a simple triplet ( Hz).[1] -
Labeled: The
-proton signal becomes a doublet of triplets (dt) due to the two-bond coupling ( Hz).
-
Visualizing the Splitting Pattern:
Figure 2: Predicted 1H-NMR signal change for the alpha-methylene protons upon 13C-labeling of the carboxyl group.
Calculation of Enrichment (%) via 1H NMR
If the sample is a mixture (e.g., 95% enriched), you will see the "Doublet of Triplets" superimposed over a small residual "Triplet".
Part 5: Commercial Comparison Guide
When evaluating vendors, use this grading rubric based on the data generated above.
| Grade | Enrichment (HRMS) | NMR Signature | Recommended Application |
| Research Grade (Tier 1) | > 99.0% Atom % | Clean "dt" at 2.51 ppm; No central triplet visible. | Quantitative Metabolic Flux, qNMR Standards |
| Standard Grade (Tier 2) | 97.0% – 98.9% | Dominant "dt"; visible central triplet (<3% integral). | Fluorescence Probes, General Tracing |
| Industrial Grade (Tier 3) | < 95% | Mixed multiplet; messy baseline. | Qualitative qualitative staining only |
Common Impurities to Watch[3]
-
Unreacted Pyrene: Check 1H NMR for peaks at 8.0–8.3 ppm that do not integrate to the PBA stoichiometry.
-
Solvent Traps: PBA crystallizes well but traps ethanol/DCM. Check 1H NMR at 1.25 ppm (EtOH) or 5.30 ppm (DCM).
-
Regioisomers: If the 13C label is on the Pyrene ring (e.g., Friedel-Crafts synthesis artifact), the aliphatic region (2.0–3.5 ppm) will not show 13C coupling, but the aromatic region will show complex satellites.
References
-
ChemicalBook. (2026). 1-Pyrenebutyric acid Properties and Spectral Data. Retrieved from
-
Cambridge Isotope Laboratories. (2026).[2] Stable Isotopes for Mass Spectrometry and Metabolic Research. Retrieved from
-
Pharmaffiliates. (2026). 1-Pyrenebutyric Acid-13C4 Product Specifications. Retrieved from
-
National Institutes of Health (NIH). (2008). Analysis of 13C labeling enrichment in microbial culture applying metabolic tracer experiments. PubMed. Retrieved from
-
Springer Nature Experiments. (2024). Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy. Retrieved from
Sources
Precision Engineering of CNT Interfaces: A Reproducibility Guide Using 13C-Labeled Pyrene
Topic: Reproducibility Studies of CNT Modification Using 13C-Labeled Pyrene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Black Box" of Nanocarbon Interfaces
In drug delivery and materials science, Carbon Nanotubes (CNTs) offer unparalleled mechanical and electronic properties. However, their application is plagued by a critical bottleneck: reproducibility . Standard non-covalent functionalization—using pyrene derivatives to disperse CNTs via
Conventional analysis methods fail here:
-
UV-Vis Spectroscopy: Suffers from massive scattering interference by the CNTs, making absorbance readings unreliable.
-
Thermogravimetric Analysis (TGA): Destructive and cannot distinguish between tightly bound ligands and trapped impurities.
This guide introduces the 13C-Isotopic Lock-In Strategy . By substituting standard pyrene with 13C-enriched pyrene (>99% abundance) , researchers can utilize quantitative Nuclear Magnetic Resonance (qNMR) to achieve absolute quantification of ligand density. This method transforms CNT functionalization from an art into a quantifiable science.
Comparative Analysis: 13C-Pyrene vs. Alternatives
The following table objectively compares the 13C-labeling approach against standard industry alternatives.
| Feature | 13C-Labeled Pyrene (Recommended) | Unlabeled Pyrene (Standard) | Covalent Oxidation (Acid Reflux) |
| Quantification Method | qNMR (Absolute) | UV-Vis (Relative/Prone to Error) | TGA / Titration |
| Detection Limit | < 1 | ~50 | N/A (Bulk measurement only) |
| CNT Integrity | Preserved (Non-destructive) | Preserved | Damaged (Defects introduced) |
| Bound vs. Free Distinction | Yes (via Chemical Shift) | No (Requires separation) | N/A (Covalent bond) |
| Reproducibility Score | High (95-98%) | Low (60-75%) | Medium (80-85%) |
| Primary Cost Driver | Isotope Reagent Cost | Labor (Trial & Error) | Downstream Purification |
Mechanistic Insight: The Ring Current Effect
To understand why 13C-labeling works, one must understand the magnetic environment of the CNT surface.
The Physics:
CNTs possess a delocalized
-
Result: The 13C nuclei of the bound pyrene experience significant shielding , causing their NMR signals to shift upfield (lower ppm) compared to free pyrene in solution.
-
The Advantage: You can see two distinct sets of peaks in a single spectrum: one for "Bound" pyrene and one for "Free" pyrene. This allows for in situ equilibrium monitoring without filtration.
Figure 1: The mechanism of NMR discrimination. The CNT's ring current shields the adsorbed 13C-pyrene, creating a unique spectral signature distinct from free pyrene.
Experimental Protocol: The Isotopic Lock-In Workflow
This protocol ensures high reproducibility by verifying the thermodynamic equilibrium of the adsorption process.
Materials:
-
Multi-Walled Carbon Nanotubes (MWCNTs) - Purity >95%
-
[1,3,6,8-13C4]-Pyrene or fully labeled 13C-Pyrene derivative.
-
Deuterated Solvent (e.g., DMSO-d6 or D2O with surfactant if using hydrophilic pyrene).
-
Internal Standard for qNMR (e.g., Ferrocene or TMSP).
Step-by-Step Methodology:
-
Dispersion (The "Soft" Approach):
-
Suspend 10 mg MWCNTs in 10 mL solvent.
-
Add 13C-Pyrene at a 2:1 mass ratio (Pyrene:CNT).
-
Crucial: Use bath sonication (low power) for 30 mins, followed by stirring for 24 hours. Avoid high-power tip sonication to prevent CNT shortening.
-
-
Equilibration Check (The "Lock-In"):
-
Take a 500
L aliquot. Do NOT filter. -
Run a rapid 13C NMR scan (16 scans is usually sufficient due to enrichment).
-
Pass Criteria: Distinct "Bound" peaks must be visible and stable over 2 consecutive hours.
-
-
Separation & Washing:
-
Centrifuge at 12,000 x g for 30 mins to pellet the CNTs.
-
Remove supernatant (containing free pyrene).
-
Resuspend pellet in fresh solvent and repeat centrifugation 3x to remove weakly bound species.
-
-
Quantitative Validation (qNMR):
-
Resuspend the final functionalized CNTs in deuterated solvent.
-
Add a known molar amount of Internal Standard.
-
Acquire quantitative 13C NMR (relaxation delay
). -
Calculation:
Where is integral area, is number of 13C nuclei, and is mass of nanotubes.[1]
-
Reproducibility Data & Interpretation
To validate your process, compare your NMR data against these expected outcomes.
Table 2: Diagnostic NMR Signatures
| State | 13C Chemical Shift ( | Line Width (FWHM) | Interpretation |
| Free Pyrene | 124.0 - 132.0 ppm | Sharp (< 2 Hz) | Excess ligand; washing incomplete. |
| Bound Pyrene | 118.0 - 128.0 ppm | Broad (50 - 200 Hz) | Successful functionalization. Broadening is due to slow tumbling of the nanotube. |
| Shift ( | -2 to -5 ppm | N/A | Magnitude of shift correlates with binding strength and proximity to the graphene lattice. |
Workflow Visualization
Figure 2: The "Isotopic Lock-In" workflow. The critical checkpoint is the in-situ NMR check before washing, ensuring time is not wasted on failed dispersions.
References
-
Non-covalent functionalisation of multi-walled carbon nanotubes by pyrene–polyethylene glycol through
stacking. Source: New Journal of Chemistry (RSC). -
Quantification of single components in complex mixtures by 13C NMR. Source: Magritek Application Notes.
-
Ring Current Effects: Factors Affecting the NMR Chemical Shift of Molecules Adsorbed on Porous Carbons. Source: Cambridge University / ResearchGate.
-
Ligand density quantification on colloidal inorganic nanoparticles. Source: The Analyst (RSC).
-
Unraveling the 13C NMR chemical shifts in single-walled carbon nanotubes. Source: PubMed / NIH.
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Pyrenebutyric Acid-13C4
Introduction: The Dual-Risk Profile
Handling 1-Pyrenebutyric Acid-13C4 presents a unique challenge that intersects toxicological safety with economic precision . As a Polycyclic Aromatic Hydrocarbon (PAH) derivative, it carries the inherent biological risks associated with fused-ring systems (potential mutagenicity/carcinogenicity).[1] Simultaneously, as a Carbon-13 labeled isotope, it is a high-value asset where material loss during handling constitutes a significant operational failure.
This guide moves beyond generic "wear gloves" advice. It provides a self-validating safety system designed to protect the researcher from exposure while ensuring 99.9% recovery of the isotopic material.
Hazard Identification & Risk Assessment
While the specific toxicology of the 13C4 variant is often inferred from the unlabeled parent compound, the Precautionary Principle mandates treating this substance as a potential genotoxin.
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4] | Direct contact can cause dermatitis; high lipophilicity allows skin absorption. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4][5] | Micro-particles can cause corneal abrasion and chemical burns. |
| STOT - SE | H335 | May cause respiratory irritation.[3][4][5] | Critical: Inhalation of dust is the primary route of systemic exposure. |
| Carcinogenicity | Suspected | PAHs are a known class of carcinogens. | Chronic exposure limits are extremely low. Zero-tolerance for dust generation. |
Expert Insight: The primary danger with 1-Pyrenebutyric Acid is not just the solid powder, but its solution state. Researchers typically dissolve this in DMSO or DMF for biological conjugation. These solvents are "skin penetrants" that can carry the PAH payload directly through standard nitrile gloves and into the bloodstream.
The PPE Matrix: A Layered Defense System
Do not rely on a single barrier. Use this matrix to select PPE based on the state of the matter.
Glove Selection Strategy
Standard Nitrile is insufficient for long-duration handling of PAH solutions in organic solvents.
| State | Primary Barrier | Secondary Barrier | Rationale |
| Solid (Powder) | Nitrile (4 mil) | None (Single layer sufficient) | Protection against dust contact. Note: Use anti-static gloves if possible to prevent powder scattering. |
| Solution (DMSO/DMF) | Silver Shield / Laminate | Nitrile (Outer layer) | DMSO permeates nitrile in <10 mins. Laminate offers >4h breakthrough time. Outer nitrile provides grip. |
| Solution (Methanol/Ethanol) | Nitrile (Double Gloved) | Change every 30 mins | Alcohols degrade nitrile slowly; double gloving provides visual breach detection. |
Respiratory & Body Protection[4][7][8][9]
-
Engineering Control (Primary): All weighing and solubilization must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2 - total exhaust).
-
Respiratory (Secondary): If hood access is compromised, a P100 half-face respirator is required. N95s are insufficient for organic vapors if the powder is solvated.
-
Body: Tyvek® lab coats are superior to cotton. Cotton fibers can trap PAH dust, creating a secondary exposure source in laundry.
Visualization: PPE Decision Logic
The following decision tree illustrates the logic flow for selecting the correct protective gear based on your specific workflow.
Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the specific requirement for laminate gloves when using penetrating solvents like DMSO.
Operational Protocol: Zero-Loss & Safety Workflow
This protocol ensures safety while maximizing the recovery of the expensive 13C4 isotope.
Phase 1: Preparation
-
De-Static: 1-Pyrenebutyric acid is a "fluffy" powder prone to static charge. Use an ionizing fan or anti-static gun inside the fume hood 1 minute prior to opening the vial.
-
Surface Prep: Line the work area with a chemically resistant spill mat (absorbent side up).
Phase 2: Weighing (The Critical Step)
Do not weigh directly on the balance pan.
-
Place a glass weighing boat (avoid plastic due to static) on the balance.
-
Tare the balance.
-
Transfer the powder using a stainless steel micro-spatula.
-
Technique: Do not "dump." Tap the spatula gently against the boat to release powder.
-
-
Immediate Solubilization: Instead of transferring the powder out of the boat (which causes loss), add the solvent (e.g., DMSO) directly to the weighing boat if volume permits, or wash the boat into the reaction vessel. This ensures 100% transfer.
Phase 3: Reaction & Cleanup
-
Keep the reaction vessel capped when not actively adding reagents.
-
UV Decontamination: Pyrene derivatives are fluorescent. Use a handheld UV lamp (365 nm) to inspect the work area after handling. Any glowing spots indicate contamination.
-
Clean glowing spots with ethanol-soaked wipes, then re-inspect.
Visualization: Handling Workflow
Figure 2: Operational workflow emphasizing the "Solvent Wash" transfer method and UV inspection for safety verification.
Disposal & Emergency Procedures
Waste Segregation
-
Stable Isotope Status: 13C is non-radioactive . It does not require decay storage.
-
Chemical Classification: Dispose of as Hazardous Chemical Waste (Solid or Liquid) .
-
Tagging: Clearly tag waste as "Contains PAHs / Mutagen Suspect."
Accidental Release Measures
-
Spill (Powder): Do not dry sweep. Cover with wet paper towels (ethanol-dampened) to prevent dust, then wipe up.
-
Spill (Solution): Absorb with vermiculite or spill pads.
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[4] Do not use ethanol on skin, as it may increase the absorption of the PAH.
References
-
PubChem. (n.d.). 1-Pyrenebutyric acid Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Exposure to Hazardous Drugs and Chemicals in Laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
